Product packaging for (4-Aminopyridin-2-yl)methanol(Cat. No.:CAS No. 100114-58-7)

(4-Aminopyridin-2-yl)methanol

Cat. No.: B021726
CAS No.: 100114-58-7
M. Wt: 124.14 g/mol
InChI Key: ZBKZWFGHOALGNP-UHFFFAOYSA-N
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Description

(4-Aminopyridin-2-yl)methanol (CAS: 100114-58-7) is a high-purity, multifunctional aminopyridine derivative serving as a critical synthetic intermediate in medicinal and organic chemistry research. This compound features both an amino group and a hydroxymethyl group on its pyridine ring, making it a versatile building block for constructing more complex molecules. Key Applications & Research Value: Pharmaceutical Intermediate: This compound is primarily used as a key precursor in the synthesis of various pharmacologically active compounds . Its structure is a valuable scaffold for drug discovery efforts. Versatile Building Block: The presence of two distinct functional groups allows for selective chemical modifications, enabling researchers to develop a diverse array of heterocyclic compounds and ligands . Relevance to Bioactive Molecules: As part of the aminopyridine family, it shares structural features with molecules known for significant biological and pharmacological effects. Aminopyridines are recognized for their ability to interact with enzymes and receptors, and are known to act as potassium channel blockers . This mechanism is the basis for drugs used to improve motor function in neurological conditions like multiple sclerosis . Handling and Storage: Handle in a well-ventilated place and wear suitable protective clothing. To maintain stability, store the container tightly closed in a dry, cool, and well-ventilated place. The compound is air-sensitive and should be protected from oxidizing agents . Note: This product is for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B021726 (4-Aminopyridin-2-yl)methanol CAS No. 100114-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopyridin-2-yl)methanol
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InChI

InChI=1S/C6H8N2O/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKZWFGHOALGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311554
Record name 4-Amino-2-pyridinemethanol
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-58-7
Record name 4-Amino-2-pyridinemethanol
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Record name 4-Amino-2-pyridinemethanol
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Record name (4-aminopyridin-2-yl)methanol
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Foundational & Exploratory

(4-Aminopyridin-2-yl)methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (4-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of 4-aminopyridine-2-carboxylic acid, followed by its reduction to the target alcohol.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the catalytic hydrogenation of a polychlorinated pyridine derivative to yield 4-aminopyridine-2-carboxylic acid. The subsequent step is the reduction of the carboxylic acid functionality to a primary alcohol using a powerful reducing agent.

Synthesis_Pathway A 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) B 4-Aminopyridine-2-carboxylic acid A->B H₂, 10% Pd/C LiOH, H₂O 40-70°C C This compound B->C 1. LiAlH₄, THF 2. H₂O, NaOH(aq)

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-Aminopyridine-2-carboxylic acid

This initial step focuses on the dehalogenation of a readily available starting material, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (commonly known as Picloram), through catalytic hydrogenation.

Experimental Protocol

A detailed procedure for the synthesis of 4-aminopyridine-2-carboxylic acid is as follows:

  • Reaction Setup: In a suitable pressure vessel, prepare a suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) (8 g, 33 mmol) and 10% Palladium on activated carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL).[1]

  • Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the reactor with hydrogen to 45 PSI and stir the mixture at 40°C for 4 hours.[1]

  • Reaction Completion: Increase the temperature to 70°C and continue stirring for an additional 12 hours.[1]

  • Work-up: After cooling the reaction mixture, filter it through a pad of Celite to remove the catalyst.

  • Isolation: Acidify the filtrate to a pH of 3 using concentrated hydrochloric acid. This will cause the product to precipitate.[1]

  • Purification: Collect the solid precipitate by filtration and dry it under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[1]

Quantitative Data
ParameterValueReference
Starting Material4-amino-3,5,6-trichloropyridine-2-carboxylic acid[1]
ReagentsH₂, 10% Pd/C, LiOH[1]
SolventWater[1]
Temperature40°C then 70°C[1]
Pressure45 PSI (H₂)[1]
Reaction Time16 hours[1]
Yield99% (4.6 g)[1]

Step 2: Reduction of 4-Aminopyridine-2-carboxylic acid

The second step involves the reduction of the carboxylic acid group of 4-aminopyridine-2-carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a suitable and potent reducing agent for this transformation.

Experimental Protocol

The following is a general but detailed protocol for the reduction of a carboxylic acid using LiAlH₄, adapted for this specific substrate.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a 3-5 molar excess relative to the carboxylic acid) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice-water bath.

  • Addition of Substrate: Dissolve the 4-aminopyridine-2-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C. The initial reaction will be an acid-base reaction, evolving hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization if necessary.

Quantitative Data
ParameterValueReference
Starting Material4-aminopyridine-2-carboxylic acidGeneral Knowledge
ReagentLithium Aluminum Hydride (LiAlH₄)General Knowledge
SolventAnhydrous Tetrahydrofuran (THF)General Knowledge
Temperature0°C to refluxGeneral Knowledge
Reaction TimeVaries (monitored by TLC)General Knowledge
YieldTypically high for LiAlH₄ reductionsGeneral Knowledge

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-Aminopyridine-2-carboxylic acid cluster_step2 Step 2: Reduction to this compound A1 Suspend Picloram and Pd/C in LiOH(aq) A2 Hydrogenate (45 PSI, 40-70°C) A1->A2 A3 Filter off Catalyst A2->A3 A4 Acidify Filtrate (pH 3) A3->A4 A5 Isolate Product A4->A5 B1 Suspend LiAlH₄ in anhydrous THF B2 Add 4-Aminopyridine- 2-carboxylic acid solution B1->B2 B3 Reflux Reaction B2->B3 B4 Quench with H₂O/NaOH B3->B4 B5 Filter and Concentrate B4->B5

Caption: General experimental workflow for the two-step synthesis.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere, and appropriate personal protective equipment must be worn.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Palladium on carbon, especially when dry). Ensure the equipment is properly rated for the pressure and that appropriate safety measures are in place.

  • General Handling: Standard laboratory safety practices, including the use of fume hoods, safety glasses, and gloves, should be followed throughout the synthesis.

References

Technical Guide: (4-Aminopyridin-2-yl)methanol (CAS 100114-58-7)

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of researchers, scientists, and drug development professionals: This document provides a technical overview of (4-Aminopyridin-2-yl)methanol. Extensive searches for biological and pharmacological data specific to this compound (CAS 100114-58-7) have yielded limited publicly available information. The data presented herein is primarily confined to its physicochemical properties and safety information.

Given the well-documented activity of its structural isomer, 4-aminopyridine-3-methanol, and the parent compound, 4-aminopyridine, as potassium channel blockers, this guide also provides a detailed look into the established mechanism of action of 4-aminopyridine to serve as a valuable reference point for potential research directions. Furthermore, a hypothetical experimental workflow is proposed for the initial biological characterization of this compound.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 100114-58-7Multiple
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [2]
Melting Point 114-115 °C[1]
Boiling Point 271.7 °C at 760 mmHg[1][2]
Physical Form Solid[1]
Purity ≥95%[1]
Storage Temperature 4°C, protect from light, stored under nitrogen[1]
IUPAC Name This compound[1]
InChI Key ZBKZWFGHOALGNP-UHFFFAOYSA-N[1]

Table 2: Safety Information

Hazard InformationDetailsSource
Signal Word Warning[1]
GHS Pictogram GHS07 (Harmful)[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Contextual Biological Activity: The Case of 4-Aminopyridine

While no specific biological activity is documented for this compound, its parent compound, 4-aminopyridine (4-AP), is a well-researched potassium channel blocker.[3][4][5] 4-AP acts by binding to voltage-gated potassium channels from the intracellular side, effectively blocking the channel pore.[3][6] This inhibition slows down the repolarization of the cell membrane, leading to a prolongation of action potentials and an increase in neurotransmitter release at nerve terminals.

Mechanism of Action of 4-Aminopyridine on Voltage-Gated Potassium Channels

The primary mechanism of 4-AP involves the blockade of the ion conduction pathway in voltage-gated potassium channels.[3][4][5] It is believed that 4-AP enters the cell in its non-ionized form and then acts on the channel from the inside in its ionized form.[3] The binding of 4-AP can occur when the channel is in the open state, and the drug can become trapped within the channel as it closes.[4] This leads to a reduction in the potassium ion efflux that is necessary for the repolarization phase of an action potential.

Mechanism of 4-Aminopyridine Action cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel (Closed) Kv_channel_open Voltage-Gated K+ Channel (Open) Kv_channel->Kv_channel_open Channel Opening Kv_channel_blocked 4-AP Blocked Channel Kv_channel_open->Kv_channel_blocked Blocks Pore K_efflux K+ Efflux Kv_channel_open->K_efflux AP_prolongation Action Potential Prolongation Kv_channel_blocked->AP_prolongation depolarization Membrane Depolarization depolarization->Kv_channel Channel Opening repolarization Membrane Repolarization K_efflux->repolarization Neurotransmitter_release Increased Neurotransmitter Release AP_prolongation->Neurotransmitter_release Four_AP_in 4-AP (intracellular) Four_AP_in->Kv_channel_open Blocks Pore Four_AP_out 4-AP (extracellular) Four_AP_out->Four_AP_in Passive Diffusion

Caption: Mechanism of 4-Aminopyridine Action on K+ Channels.

Hypothetical Experimental Workflow for Biological Characterization

For researchers interested in investigating the potential biological activity of this compound, a logical first step would be to assess its activity on potassium channels, given the known pharmacology of its isomers. The following workflow outlines a potential experimental approach.

Hypothetical Workflow for Biological Characterization cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Models patch_clamp Electrophysiology (Patch-Clamp) - Cell lines expressing Kv channels - Primary neurons binding_assay Radioligand Binding Assay - Competitive binding against known K+ channel blockers patch_clamp->binding_assay flux_assay Ion Flux Assay - Measure K+ movement across cell membrane binding_assay->flux_assay tissue_prep Tissue Preparation - Spinal cord slices - Brain slices flux_assay->tissue_prep field_potential Extracellular Field Potential Recording - Assess effects on nerve conduction tissue_prep->field_potential animal_model Animal Models of Neurological Disorders - EAE (Multiple Sclerosis) - Spinal Cord Injury field_potential->animal_model behavioral_tests Behavioral and Functional Assessments - Motor function tests - Sensory tests animal_model->behavioral_tests data_analysis Data Analysis & Interpretation behavioral_tests->data_analysis start Compound Synthesis & Purity Analysis cytotoxicity Cytotoxicity Assays start->cytotoxicity cytotoxicity->patch_clamp conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Hypothetical Experimental Workflow for Characterization.

Experimental Protocols

While specific protocols for this compound are not available, established methodologies for studying potassium channel blockers can be adapted. For instance, in the study of 4-aminopyridine-3-methanol, researchers have utilized the following key experimental setups:

  • Ex Vivo Spinal Cord Preparation and Recording: As detailed in studies on animal models of multiple sclerosis, this involves isolating the spinal cord, maintaining it in artificial cerebrospinal fluid, and using suction electrodes to stimulate and record compound action potentials to assess axonal conduction.[7][8][9]

  • Patch-Clamp Electrophysiology: This technique, used to study the effects of 4-aminopyridine-3-methanol on dorsal root ganglia cells, allows for the direct measurement of ion channel currents in individual cells, providing detailed information on the compound's interaction with specific channel subtypes.[10]

Researchers undertaking the study of this compound would likely employ similar, well-established protocols to determine its potential effects on neuronal excitability and ion channel function.

References

Technical Guide: (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-2-yl)methanol is a heterocyclic organic compound incorporating both a pyridine ring and amino and methanol functional groups. While specific research on this particular isomer is limited, its structural similarity to the well-studied potassium channel blocker 4-aminopyridine suggests its potential for investigation in neuroscience and drug discovery. This technical guide provides a summary of its known properties, a proposed synthesis pathway based on established chemical methodologies, and a discussion of its potential biological significance in the context of ion channel modulation.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the free base and the hydrochloride salt are provided where available.

PropertyThis compoundThis compound hydrochlorideReference(s)
Molecular Formula C₆H₈N₂OC₆H₉ClN₂O
Molecular Weight 124.14 g/mol 160.60 g/mol
CAS Number 100114-58-71354940-95-6[1]
Appearance SolidNot specified
Melting Point 114-115 °CNot specified
Boiling Point 271.7 °C at 760 mmHgNot specified
Storage Conditions 4°C, protect from lightRoom temperature[1]

Synthesis Methodology

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthesis can be proposed via the catalytic reduction of a suitable precursor, such as 4-amino-2-pyridinecarboxylic acid or its corresponding aldehyde. This approach is a standard and widely used method for the preparation of pyridine-methanol derivatives.

Proposed Experimental Protocol: Catalytic Hydrogenation of 4-Amino-2-Pyridinecarboxylic Acid

This protocol is based on general procedures for the reduction of pyridine carboxylic acids.

Materials:

  • 4-Amino-2-pyridinecarboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-amino-2-pyridinecarboxylic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., BH₃·THF or LiAlH₄) in anhydrous THF to the stirred solution.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 4-Amino-2-pyridinecarboxylic acid Reaction Reduction Reaction Precursor->Reaction ReducingAgent Reducing Agent (e.g., BH3·THF) ReducingAgent->Reaction Solvent Anhydrous THF Solvent->Reaction Quenching Quenching (H2O, NaHCO3) Reaction->Quenching 1. Cool 2. Add H2O/NaHCO3 Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Applications

While direct pharmacological studies on this compound are scarce, its core structure, 4-aminopyridine, is a well-characterized compound with significant biological activity. 4-Aminopyridine is known to be a blocker of voltage-gated potassium (K⁺) channels.[2] This activity has led to its therapeutic use in improving walking in patients with multiple sclerosis.[2]

Mechanism of Action of 4-Aminopyridine

In demyelinated neurons, the exposure of voltage-gated potassium channels leads to an excessive leakage of potassium ions during the propagation of an action potential. This leakage shortens the repolarization phase and can lead to conduction failure. By blocking these channels, 4-aminopyridine prolongs the duration of the action potential, thereby enhancing the release of neurotransmitters at the synapse and improving nerve impulse conduction.[3]

Given the structural conservation, it is plausible that this compound could exhibit similar potassium channel blocking activity. The presence of the methanol group may modulate its potency, selectivity, and pharmacokinetic properties compared to the parent 4-aminopyridine. This makes it an interesting candidate for further investigation in the field of neuropharmacology and as a potential scaffold for the development of new therapeutics for neurological disorders characterized by impaired nerve conduction.

Signaling Pathway Diagram

Potassium_Channel_Blockade cluster_neuron Demyelinated Axon cluster_drug_action Pharmacological Intervention AP_Prop Action Potential Propagation K_Channel Voltage-Gated K+ Channel AP_Prop->K_Channel Depolarization K_Efflux K+ Efflux K_Channel->K_Efflux Blockade Channel Blockade K_Channel->Blockade Repolarization Shortened Repolarization K_Efflux->Repolarization Conduction_Failure Conduction Failure Repolarization->Conduction_Failure Compound This compound (Hypothesized) Compound->Blockade Prolonged_AP Prolonged Action Potential Blockade->Prolonged_AP Improved_Conduction Improved Conduction Prolonged_AP->Improved_Conduction

Caption: Hypothesized mechanism of action via potassium channel blockade.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for significant biological activity, primarily inferred from its structural relationship to 4-aminopyridine. The proposed synthesis provides a viable route for its preparation, enabling further pharmacological evaluation. Future research should focus on confirming its activity as a potassium channel blocker, determining its selectivity profile across different ion channels, and evaluating its efficacy in preclinical models of neurological disorders. Such studies will be crucial in elucidating the therapeutic potential of this and related aminopyridine derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-2-yl)methanol belongs to the 4-aminopyridine class of compounds, which are recognized as potent potassium channel blockers. While specific research on the 2-methanol derivative is limited, the mechanism of action can be largely inferred from the extensive studies on its parent compound, 4-aminopyridine (4-AP), and its isomers. These compounds are of significant interest in neuroscience and drug development, particularly for their potential to restore nerve function in demyelinating diseases such as multiple sclerosis.[1][2] This guide provides a detailed overview of the presumed core mechanism of action of this compound, supported by data from related compounds and standard experimental protocols for characterization.

Core Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action of 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (K+) channels.[3][4][5][6] In the central nervous system, these channels are crucial for repolarizing the neuronal membrane following an action potential. In demyelinated neurons, the exposure of these K+ channels leads to an excessive outward potassium current, which shortens the action potential duration and can lead to conduction block.

This compound, like 4-AP, is presumed to act by physically obstructing the pore of these voltage-gated potassium channels. This blockade prolongs the depolarization phase of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal and subsequently enhancing neurotransmitter release. In demyelinated axons, this prolongation of the action potential helps to overcome the current leak and restores nerve impulse conduction.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound at the neuronal level.

Potassium_Channel_Blockade_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Action_Potential Action Potential Arrives Ca_Channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptor Neurotransmitter Receptor Neurotransmitter_Release->Receptor Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential Demyelinated_Axon Demyelinated Axon K_Channel Exposed Voltage-Gated K+ Channel Demyelinated_Axon->K_Channel leads to exposure of K_Efflux K+ Efflux (Leak) K_Channel->K_Efflux causes Prolonged_AP Prolonged Action Potential K_Channel->Prolonged_AP blockade leads to Conduction_Block Conduction Block K_Efflux->Conduction_Block results in Compound This compound Compound->K_Channel blocks Prolonged_AP->Action_Potential restores Experimental_Workflow Start Compound Synthesis This compound HTS High-Throughput Screening (Thallium Flux Assay) Start->HTS Initial Screening Electrophysiology Electrophysiology (Patch-Clamp) HTS->Electrophysiology Hit Confirmation & Potency Selectivity Selectivity Profiling (Other Ion Channels) Electrophysiology->Selectivity Characterization InVivo In Vivo Efficacy Models (e.g., EAE model of MS) Selectivity->InVivo Functional Assessment Tox Toxicology and Safety Pharmacology InVivo->Tox Preclinical Development Lead_Optimization Lead Optimization Tox->Lead_Optimization Candidate Selection

References

Navigating the Neuroactive Potential of Aminopyridines: A Technical Guide to the Biological Activity of 4-Aminopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-2-yl)methanol is a derivative of 4-aminopyridine (4-AP), a compound extensively studied for its neurological effects. While specific research on the 2-methanol derivative is limited, the biological activities of the parent compound, 4-aminopyridine, and its isomer, (4-aminopyridin-3-yl)methanol, offer significant insights into the potential pharmacological profile of this chemical class. 4-aminopyridine, also known as fampridine, is a well-established potassium channel blocker approved for the symptomatic treatment of walking disability in multiple sclerosis (MS) patients.[1][2] Its mechanism of action, involving the blockade of voltage-gated potassium channels, leads to the prolongation of action potentials, enhanced neurotransmitter release, and improved nerve impulse conduction in demyelinated axons.[3][4][5] This guide provides a comprehensive overview of the known biological activities, experimental protocols, and quantitative data related to 4-aminopyridine and its derivatives, serving as a foundational resource for further research and development in this area.

Core Biological Activity: Potassium Channel Blockade

The primary mechanism of action for 4-aminopyridine and its active derivatives is the blockade of voltage-gated potassium (K+) channels in neurons.[1][3] This activity is central to its therapeutic effects.

Signaling Pathway of Potassium Channel Blockade

The following diagram illustrates the signaling cascade initiated by the blockade of potassium channels by 4-aminopyridine.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 4AP 4-Aminopyridine KChannel Voltage-Gated K+ Channel 4AP->KChannel Blocks ActionPotential Action Potential Prolongation KChannel->ActionPotential Inhibition leads to CaChannel Voltage-Gated Ca2+ Channel ActionPotential->CaChannel Activates CaInflux Increased Ca2+ Influx CaChannel->CaInflux Vesicle Synaptic Vesicle CaInflux->Vesicle Triggers fusion NTRelease Enhanced Neurotransmitter Release Vesicle->NTRelease Receptor Neurotransmitter Receptor NTRelease->Receptor Activates Signal Postsynaptic Signal Propagation Receptor->Signal

Figure 1: Mechanism of 4-AP on Neurotransmission.

Secondary Biological Activities

Beyond potassium channel blockade, research has revealed other biological activities of 4-aminopyridine and its derivatives.

Cholinesterase Inhibition

Certain derivatives of 4-aminopyridine have been shown to exhibit anticholinesterase activity, suggesting a potential role in cognitive enhancement.[6]

  • Mechanism: These compounds inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the synaptic cleft, potentially improving cognitive functions like learning and memory.[6]

  • Kinetics: One study found that a derivative of 4-aminopyridine exhibited non-competitive inhibition of AChE and competitive inhibition of BChE.[6]

Inhibition of Lysosomal Channel TMEM175

4-Aminopyridine has been identified as an inhibitor of the lysosomal cation channel TMEM175.[7] Mutations in TMEM175 are associated with an increased risk of Parkinson's disease. The structure of 4-AP bound to TMEM175 shows it binding within the ion conduction pathway, physically occluding the channel.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for 4-aminopyridine and its derivatives from various studies.

Table 1: Pharmacokinetic Parameters of 4-Aminopyridine
ParameterValueSpeciesRouteReference
Peak Plasma Time16-17 minGuinea Pigi.m.[3]
Elimination Half-life65-71 minGuinea Pigi.m.[3]
Elimination Half-life125 ± 23 minDogi.v.[8]
Volume of Distribution2517 ± 363 ml/kgDogi.v.[8]
Total Clearance21 ± 4 ml/kg/minDogi.v.[8]
Table 2: In Vitro Inhibitory Activity of 4-Aminopyridine Derivatives
CompoundTargetIC50NotesReference
4APMbAcetylcholinesteraseNot specified, but showed maximum activity compared to donepezilNon-competitive inhibition[6]
4APMbButyrylcholinesteraseNot specifiedCompetitive inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols based on the cited literature.

In Vitro Cholinesterase Inhibition Assay

This protocol is based on the methodologies described for evaluating 4-aminopyridine derivatives as cholinesterase inhibitors.[6]

Start Start Prep Prepare Assay Buffer (e.g., Phosphate Buffer) Start->Prep Enzyme Add Cholinesterase Enzyme (AChE or BChE) Prep->Enzyme Inhibitor Add 4-AP Derivative (Test Compound) Enzyme->Inhibitor Incubate1 Pre-incubate Inhibitor->Incubate1 Substrate Add Substrate (e.g., ATChI or BTChI) Incubate1->Substrate DTNB Add DTNB (Ellman's Reagent) Substrate->DTNB Incubate2 Incubate at 37°C DTNB->Incubate2 Measure Measure Absorbance (e.g., at 412 nm) Incubate2->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Figure 2: Workflow for Cholinesterase Inhibition Assay.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (4-aminopyridine derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add various concentrations of the test compound or a reference inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate and DTNB to each well.

  • Monitor the change in absorbance over time at 412 nm using a microplate reader. The color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo Axonal Conduction Measurement in an Animal Model of MS

This protocol is based on the study of (4-aminopyridin-3-yl)methanol in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS.[4][5]

Materials:

  • EAE-induced mice

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection microscope and tools

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • (4-aminopyridin-3-yl)methanol

Procedure:

  • Humanely euthanize an EAE-induced mouse and dissect the spinal cord.

  • Isolate a strip of dorsal column white matter and place it in a recording chamber perfused with aCSF.

  • Position stimulating and recording electrodes at a set distance apart on the tissue.

  • Record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.

  • Introduce (4-aminopyridin-3-yl)methanol into the aCSF at a specific concentration.

  • Continuously record CAPs to observe any changes in amplitude and latency, which would indicate restored axonal conduction.

  • Wash out the compound with fresh aCSF to determine the reversibility of the effect.

Conclusion

While direct biological data for this compound remains to be elucidated, the extensive research on its parent compound, 4-aminopyridine, and the isomer (4-aminopyridin-3-yl)methanol, provides a strong foundation for predicting its potential activities. The primary mechanism is likely to be potassium channel blockade, with the potential for other activities such as cholinesterase inhibition. The provided data and protocols offer a valuable starting point for researchers and drug developers interested in exploring the therapeutic potential of this class of aminopyridine derivatives. Further investigation into the specific structure-activity relationships of the methanol substitution at the 2-position is warranted to fully characterize its pharmacological profile.

References

Synthesis of (4-Aminopyridin-2-yl)methanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing (4-Aminopyridin-2-yl)methanol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile functionality of the aminopyridine scaffold. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound and its analogues are important building blocks in the synthesis of various biologically active molecules. The presence of the amino group at the 4-position and the methanol group at the 2-position of the pyridine ring offers multiple points for further functionalization, making them valuable intermediates in the development of novel therapeutic agents. This guide focuses on a practical and efficient synthetic strategy starting from commercially available precursors.

Retrosynthetic Analysis and Synthetic Strategy

A plausible and efficient synthetic approach for this compound (3) involves a two-step process commencing with the synthesis of the key intermediate, 4-aminopyridine-2-carboxylic acid (2), followed by its selective reduction.

Logical Relationship of the Synthetic Pathway

G cluster_0 Retrosynthesis Target This compound (3) Intermediate 4-Aminopyridine-2-carboxylic acid (2) Target->Intermediate Reduction StartingMaterial 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (1) Intermediate->StartingMaterial Dehalogenation

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous as it utilizes a commercially available, albeit substituted, pyridine derivative and employs a robust dehalogenation reaction followed by a selective reduction of the carboxylic acid functional group.

Experimental Protocols

Synthesis of 4-Aminopyridine-2-carboxylic acid (2)

The initial step involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (1) to remove the chlorine atoms, yielding 4-aminopyridine-2-carboxylic acid (2).

Experimental Workflow for the Synthesis of Intermediate (2)

G cluster_0 Synthesis of 4-Aminopyridine-2-carboxylic acid Reactant 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (1) 10% Pd/C 10% aq. LiOH Reaction Hydrogenation (45 PSI H₂) 40°C, 4h then 70°C, 12h Reactant->Reaction Workup Filtration through Celite Acidification with conc. HCl to pH 3 Reaction->Workup Product 4-Aminopyridine-2-carboxylic acid (2) Workup->Product

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Detailed Protocol:

A thick suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram, 8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a pressure vessel. The vessel is purged twice with hydrogen gas and then pressurized to 45 PSI with hydrogen. The reaction mixture is stirred at 40°C for 4 hours, after which the temperature is increased to 70°C and maintained for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is then acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), which induces the precipitation of the product. The solid is collected by filtration and dried under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid241.458 g33
10% Pd/C-1.2 g-
Lithium Hydroxide (in 44 mL water)23.954.4 g184
Concentrated HCl36.46~3.5 mL-
Product Molar Mass ( g/mol ) Yield Purity
4-Aminopyridine-2-carboxylic acid138.124.6 g (99%)Not specified
Synthesis of this compound (3)

The final step is the selective reduction of the carboxylic acid group of 4-aminopyridine-2-carboxylic acid (2) to a primary alcohol. Borane-tetrahydrofuran complex (BH3·THF) is a suitable reagent for this transformation as it selectively reduces carboxylic acids in the presence of other functional groups, such as the amino group on the pyridine ring.

Signaling Pathway for the Reduction Step

G cluster_0 Reduction of 4-Aminopyridine-2-carboxylic acid Reactant 4-Aminopyridine-2-carboxylic acid (2) Reagent Borane-THF complex (BH₃·THF) Reactant->Reagent Addition Product This compound (3) Reagent->Product Reduction Solvent Anhydrous THF Solvent->Reactant Dissolution

Caption: Key components in the reduction of the carboxylic acid.

Detailed Protocol:

To a solution of 4-aminopyridine-2-carboxylic acid (2) (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (e.g., nitrogen or argon), borane-THF complex (1 M solution in THF, 30 mL, 30 mmol) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol (10 mL) at 0°C. The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (3 x 20 mL) to remove boric acid esters. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Aminopyridine-2-carboxylic acid138.121.38 g10
Borane-THF complex (1M)-30 mL30
Anhydrous THF-50 mL-
Methanol32.0410 mL (quench)-
Product Molar Mass ( g/mol ) Yield Purity
This compound124.14Not specified>95% (typical)

Characterization of this compound (3)

The final product can be characterized by standard analytical techniques.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Solid
Melting Point 114-115 °C
Boiling Point 271.7 °C at 760 mmHg
Storage 4°C, protect from light, stored under nitrogen
  • ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the methanol group, a broad singlet for the amino protons, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methylene group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of this compound, a key intermediate for the development of novel chemical entities in drug discovery. The outlined protocols are based on established chemical transformations and offer a practical approach for researchers in the field. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity on a larger scale.

A Technical Guide to the Spectroscopic Data of (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for the compound (4-Aminopyridin-2-yl)methanol. Due to a lack of available experimental data in peer-reviewed literature, this document presents computationally predicted values for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Additionally, generalized experimental protocols for obtaining such data for aminopyridine derivatives are detailed to guide researchers in their own analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.90dH-6
~6.60dH-5
~6.50sH-3
~5.50br sNH₂
~4.60sCH₂
~5.00tOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160.0C-2
~152.0C-4
~150.0C-6
~108.0C-5
~105.0C-3
~64.0CH₂

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadO-H Stretch
3350-3150MediumN-H Stretch
3100-3000MediumAromatic C-H Stretch
1640-1590StrongN-H Scissoring, C=C Stretch
1550-1450Medium-StrongAromatic C=C Stretch
1300-1200MediumC-N Stretch
1100-1000StrongC-O Stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
124.06High[M]⁺ (Molecular Ion)
107.06Medium[M-NH₃]⁺
95.05High[M-CHO]⁺
78.05Medium[C₅H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique.[1] A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[1] The spectrum is then recorded. Alternatively, the thin solid film method can be used, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[2] The spectrum is then obtained from this film.[2]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[3] In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4] The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[4]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Solid_State Use as solid Sample->Solid_State NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI or ESI) Dissolution->MS IR IR Spectroscopy (ATR or Thin Film) Solid_State->IR Solid_State->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

NMR_Workflow NMR Spectroscopy Workflow start Start: Purified Solid Sample dissolve Dissolve ~5-10 mg in 0.5-0.7 mL Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Process Data (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Analyze Spectra (Chemical Shifts, Multiplicity, Integration) process->analyze end End: Structural Information analyze->end

Caption: NMR spectroscopy workflow.

IR_Workflow IR Spectroscopy (ATR) Workflow start Start: Solid Sample place_sample Place small amount of sample on ATR crystal start->place_sample apply_pressure Apply pressure to ensure contact place_sample->apply_pressure collect_background Collect Background Spectrum apply_pressure->collect_background collect_sample Collect Sample Spectrum collect_background->collect_sample process Process Data (Baseline Correction, Peak Picking) collect_sample->process analyze Analyze Spectrum (Functional Group Identification) process->analyze end End: Functional Group Information analyze->end

Caption: IR spectroscopy (ATR) workflow.

MS_Workflow Mass Spectrometry (EI) Workflow start Start: Sample introduction Introduce sample into the ion source start->introduction ionization Ionize sample with electron beam (EI) introduction->ionization acceleration Accelerate ions in an electric field ionization->acceleration separation Separate ions by m/z ratio in mass analyzer acceleration->separation detection Detect ions separation->detection process Generate Mass Spectrum detection->process analyze Analyze Spectrum (Molecular Ion, Fragmentation Pattern) process->analyze end End: Molecular Weight & Fragmentation Info analyze->end

References

(4-Aminopyridin-2-yl)methanol: A Technical Guide to an Under-Explored Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Aminopyridin-2-yl)methanol is a pyridine derivative with a notable lack of comprehensive biological data in publicly available scientific literature. This stands in stark contrast to its well-characterized isomers, 4-aminopyridine (4-AP) and 4-aminopyridine-3-methanol, both of which are known potassium channel blockers with significant therapeutic interest. The structural similarity of this compound to these compounds suggests a strong potential for analogous, yet distinct, pharmacological activity. This document provides a detailed overview of the limited available information for this compound, a comparative analysis with its key isomers, and a proposed research framework to unlock its potential.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with an amino group at the 4-position and a methanol group at the 2-position. Currently, its presence in scientific literature is primarily confined to chemical supplier databases and patent filings concerning its synthesis. There is a significant absence of published research detailing its biological effects, mechanism of action, or potential therapeutic applications.

The Isomeric Context: A Foundation for Potential Activity

The therapeutic potential of this compound can be inferred from the activities of its isomers.

4-Aminopyridine (4-AP)

4-Aminopyridine is a widely recognized potassium channel blocker. By inhibiting voltage-gated potassium channels, it prolongs the action potential of neurons, leading to an increased influx of calcium at presynaptic terminals and enhanced neurotransmitter release. This mechanism has been leveraged for therapeutic benefit in several neurological conditions.

Established Research Applications of 4-Aminopyridine:

  • Multiple Sclerosis (MS): Marketed as dalfampridine, it is an FDA-approved treatment for improving walking ability in MS patients.[1]

  • Spinal Cord Injury: It has been investigated for its capacity to improve motor function following injury.

  • Lambert-Eaton Myasthenic Syndrome: It can enhance muscle strength by increasing the release of acetylcholine.

  • Cognitive Enhancement: Its potential to modulate cholinergic neurotransmission has led to research in cognitive disorders.[2]

4-Aminopyridine-3-methanol

A more recently studied isomer, 4-aminopyridine-3-methanol, also functions as a potassium channel blocker. Preclinical studies have suggested it may possess greater potency and a potentially improved safety profile when compared to 4-AP.

Emerging Research Applications of 4-Aminopyridine-3-methanol:

  • Neurotrauma and Neurodegeneration: It has demonstrated the ability to restore axonal conduction in animal models of both spinal cord injury and multiple sclerosis, highlighting its neurorestorative potential.[3][4][5][6]

Comparative Data of Aminopyridine Methanol Isomers

The distinct biological profiles of these isomers are a direct result of the varied substitution patterns on the pyridine core. A comparative summary underscores the knowledge gap for this compound.

CompoundChemical Structure (Substitution Pattern)Summary of Known Research Applications
This compound Amino group at position 4, Methanol group at position 2.Largely uncharacterized. Its potential as a modulator of neuronal function is inferred from the activity of its isomers.
4-Aminopyridine (4-AP) Amino group at position 4.A well-established potassium channel blocker used for symptomatic treatment in multiple sclerosis and investigated in other neurological conditions.[1][2][7]
4-Aminopyridine-3-methanol Amino group at position 4, Methanol group at position 3.An emerging potassium channel blocker with demonstrated efficacy in preclinical models of spinal cord injury and multiple sclerosis, possibly with higher potency than 4-AP.[3][4][5][6]

Proposed Research Workflow for this compound

To systematically evaluate the potential of this compound, a structured, multi-phase research approach is recommended. The following workflow provides a logical progression from initial characterization to in vivo validation.

research_workflow cluster_0 Phase 1: Foundational Chemistry & In Silico Analysis cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Proof-of-Concept Studies cluster_3 Phase 4: Mechanism of Action & Lead Optimization A Synthesis & Purification B Structural Verification (NMR, MS, etc.) A->B C In Silico ADMET Prediction B->C D Cell Viability & Cytotoxicity Assays C->D E Primary Target Screening (Potassium Channel Binding & Function) D->E F Secondary & Off-Target Screening E->F G Neurotransmitter Release Assays E->G H Animal Models (e.g., EAE for MS, SCI models) G->H I Behavioral & Functional Assessments H->I J Preliminary Pharmacokinetics & Safety I->J K Detailed Electrophysiology J->K L SAR Studies K->L

References

An In-depth Technical Guide to the Safe Handling of (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and relevant technical data for (4-Aminopyridin-2-yl)methanol. The information herein is intended to support laboratory research and drug development activities by promoting safe practices and ensuring the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a substituted aminopyridine. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for the safe storage, handling, and use of the compound in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 100114-58-7[1]1354940-95-6[2]
Molecular Formula C₆H₈N₂O[1]C₆H₉ClN₂O[2]
Molecular Weight 124.14 g/mol 160.60 g/mol [2]
Appearance Solid[3]Data not available
Melting Point 114-115 °C[1][3]Data not available
Boiling Point 271.7 °C at 760 mmHg[1][3]Data not available
Purity Typically ≥95%[1][3]Typically ≥95%[2]
Storage Temperature 4°C, protect from light, stored under nitrogen[3]Sealed in dry, 2-8°C[2]

Hazard Identification and Safety Precautions

This compound and its derivatives are classified as hazardous materials. The primary hazards are summarized in Table 2. Adherence to the safety precautions outlined is mandatory to minimize risk.

Table 2: Hazard Identification for this compound

HazardGHS PictogramHazard StatementsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Experimental Protocols

The following are generalized experimental protocols for the handling, purification, and analysis of this compound. These should be adapted to specific experimental needs and performed by qualified personnel.

General Handling and Dispensing

This workflow outlines the essential steps for safely handling and dispensing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_retrieve Retrieve this compound from storage prep_materials->handle_retrieve handle_weigh Weigh the required amount in the fume hood handle_retrieve->handle_weigh handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose cleanup_store Return stock compound to proper storage cleanup_dispose->cleanup_store

Caption: General workflow for handling and dispensing this compound.

Illustrative Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. The specific mobile phase will need to be optimized based on the crude product mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Quality Control by High-Performance Liquid Chromatography (HPLC)

The following is an example of an HPLC method that could be adapted for the analysis of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response

In case of a spill, evacuate the area and prevent further spread of the material. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

cluster_spill Spill Response spill_evacuate Evacuate the immediate area spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_collect Collect spilled material into a sealed container spill_contain->spill_collect spill_decontaminate Decontaminate the spill area spill_collect->spill_decontaminate spill_dispose Dispose of waste according to regulations spill_decontaminate->spill_dispose

Caption: Emergency spill response workflow for this compound.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the broader class of aminopyridines are well-characterized as potassium channel blockers.[4] The parent compound, 4-aminopyridine, is used to improve walking in patients with multiple sclerosis.[5] It is believed to act by blocking voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at neuromuscular junctions.

The following diagram illustrates the general mechanism of action for aminopyridines as potassium channel blockers.

cluster_moa Mechanism of Action of Aminopyridines moa_compound This compound (as an aminopyridine) moa_channel Voltage-gated K+ Channel moa_compound->moa_channel Binds to moa_block Blockage of K+ Efflux moa_channel->moa_block Leads to moa_prolong Prolonged Action Potential moa_block->moa_prolong moa_neurotransmitter Increased Neurotransmitter Release moa_prolong->moa_neurotransmitter

Caption: General mechanism of aminopyridines as potassium channel blockers.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. It should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[3] The hydrochloride salt should be stored sealed in a dry environment at 2-8°C.[2]

Disposal Considerations

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Disclaimer: This guide is intended for informational purposes only and does not replace a comprehensive risk assessment by qualified professionals. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before handling any chemical.

References

(4-Aminopyridin-2-yl)methanol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-2-yl)methanol is a pyridine derivative of interest in chemical synthesis and research. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the available data on the stability and storage of this compound and its hydrochloride salt. Due to the limited public data on this specific molecule, this guide also draws upon stability data from the closely related compound, 4-aminopyridine, and outlines general protocols for stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. This approach provides a framework for researchers to handle, store, and evaluate the stability of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 100114-58-7
Appearance Solid
Melting Point 114-115 °C
Boiling Point 271.7 °C at 760 mmHg
Purity Typically ≥95%

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the stability and purity of this compound. The following recommendations are based on information from various chemical suppliers.

Table 2: Recommended Storage and Handling Conditions for this compound and its Hydrochloride Salt

ConditionRecommendation
Temperature Refrigerate at 2-8°C or 4°C[1][2]. Some suppliers offer cold-chain transportation[3].
Atmosphere Store in a tightly closed container[4]. For long-term stability, storing under an inert atmosphere, such as nitrogen, is recommended.
Moisture Keep in a dry, well-ventilated place[2][4]. The compound is potentially hygroscopic.
Light Protect from light.
General Handling Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[5].

Stability Profile

Direct quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, insights can be drawn from studies on the structurally similar compound, 4-aminopyridine, and general knowledge of the stability of pyridine derivatives.

Solid-State Stability

When stored under the recommended conditions (refrigerated, dry, protected from light, and under an inert atmosphere), this compound is expected to be stable in its solid form. Studies on 4-aminopyridine capsules have demonstrated excellent chemical stability for extended periods when stored at room temperature and protected from light[4]. Specifically, 10-mg capsules of 4-aminopyridine were stable for at least 365 days under these conditions[4]. Another study showed that 5-mg capsules of 4-aminopyridine were stable for 6 months when refrigerated or at room temperature, and for 1 month at 37°C, with no significant degradation observed[1].

Solution Stability

The stability of this compound in solution is expected to be dependent on the solvent, pH, and storage conditions. Aminopyridine derivatives can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and when exposed to light or oxidizing agents. It is recommended that solutions are prepared fresh for use. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.

Degradation Pathways

Pyridine and its derivatives can undergo degradation through several pathways, including photochemical transformations, oxidation, and hydrolysis[6]. The amino and hydroxyl functional groups in this compound may be susceptible to oxidation. The pyridine ring itself can be subject to photochemical degradation.

Experimental Protocols for Stability Assessment

To obtain specific stability data for this compound, it is necessary to conduct forced degradation studies. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways[7][8]. The following are general protocols that can be adapted for this purpose.

Forced Degradation (Stress Testing) Protocol

A general workflow for conducting forced degradation studies is illustrated in the diagram below.

Forced_Degradation_Workflow Figure 1. General Workflow for Forced Degradation Studies cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) prep->base oxidation Oxidation (e.g., 3% H₂O₂, room temp) prep->oxidation thermal Thermal Stress (e.g., 60-80°C, solid & solution) prep->thermal photo Photolytic Stress (ICH Q1B guidelines) prep->photo hplc_analysis Analyze stressed samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis hplc Stability-Indicating HPLC Method Development hplc->hplc_analysis mass_spec Characterize degradation products (LC-MS/MS, HRMS) hplc_analysis->mass_spec pathway Elucidate Degradation Pathways mass_spec->pathway report Report findings and establish storage recommendations pathway->report

Figure 1. General Workflow for Forced Degradation Studies

4.1.1. Hydrolytic Degradation

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at an elevated temperature.

4.1.2. Oxidative Degradation

  • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

4.1.3. Thermal Degradation

  • Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period.

4.1.4. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any degradation products.

  • Method Development: A reverse-phase HPLC method using a C18 column is a common starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) should be optimized to achieve good separation of all peaks.

  • Detection: UV detection is suitable for pyridine derivatives. The detection wavelength should be chosen based on the UV spectrum of this compound.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

  • Characterization of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) can be used to identify the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation[9].

Logical Framework for Stability Assessment

The following diagram outlines the logical steps for assessing the stability of this compound, from initial characterization to the establishment of storage conditions.

Stability_Assessment_Logic Figure 2. Logical Framework for Stability Assessment start Start: Obtain this compound physchem Physicochemical Characterization (Purity, mp, etc.) start->physchem lit_review Literature Review for Existing Stability Data physchem->lit_review analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC) lit_review->analytical_method forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) degradant_id Identify and Characterize Degradation Products (LC-MS) forced_degradation->degradant_id analytical_method->forced_degradation long_term_stability Long-Term Stability Studies (ICH Q1A conditions) degradant_id->long_term_stability storage_conditions Establish Recommended Storage Conditions long_term_stability->storage_conditions retest_period Determine Retest Period or Shelf Life storage_conditions->retest_period end End: Stable Product Profile retest_period->end

Figure 2. Logical Framework for Stability Assessment

Conclusion

References

Methodological & Application

Application Notes and Protocols: Aminopyridine-based Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of aminopyridine-based compounds, specifically 4-Aminopyridine (4-AP) and its derivative, (4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH), as potent blockers of voltage-gated potassium (Kv) channels. While the initial query specified (4-Aminopyridin-2-yl)methanol, the available scientific literature predominantly focuses on the pharmacological actions of 4-AP and 4-AP-3-MeOH. These compounds are invaluable research tools for studying the physiological roles of Kv channels and hold therapeutic potential for conditions involving compromised neuronal conduction, such as multiple sclerosis.[1][2]

4-Aminopyridine and its derivatives function by physically occluding the pore of voltage-gated potassium channels, thereby inhibiting the outward flow of potassium ions that is crucial for the repolarization phase of the action potential.[3][4][5] This blockade leads to a prolongation of the action potential duration, an increase in neurotransmitter release at synaptic terminals, and the restoration of conduction in demyelinated axons.[1][3] 4-AP-3-MeOH has been reported to be approximately ten times more potent than 4-AP in restoring axonal conduction.[6]

Data Presentation: Inhibitory Potency

The inhibitory effects of 4-Aminopyridine and the effective concentrations of its derivative are summarized below. This data is critical for designing experiments and understanding the therapeutic window of these compounds.

CompoundTarget Channel(s)IC50 ValueCell Type / SystemKey Findings
4-Aminopyridine (4-AP) Kv1.1170 µMCHO cellsNon-selective voltage-dependent K+ channel blocker.[7][8]
Kv1.2230 µMCHO cellsNon-selective voltage-dependent K+ channel blocker.[7][8]
(4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH) Fast potassium channels0.01 - 0.1 µM (effective concentration)Injured spinal cordRestores axonal conduction at lower concentrations than 4-AP and without altering axonal electrophysiological properties.[1][6]

Signaling Pathway and Mechanism of Action

Voltage-gated potassium channels are integral membrane proteins that play a critical role in shaping the action potential in excitable cells like neurons.[9][10] During the repolarization phase of an action potential, these channels open in response to membrane depolarization, allowing potassium ions to flow out of the cell. This efflux of positive charge returns the membrane potential to its resting state.[5]

In conditions such as multiple sclerosis, demyelination of axons exposes the underlying potassium channels, leading to an excessive potassium ion leakage. This leakage hyperpolarizes the membrane and shunts the axonal current, causing conduction failure.

Aminopyridine-based blockers counteract this by physically obstructing the channel pore. This inhibition of potassium efflux broadens the action potential, allowing for a greater influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, thereby restoring synaptic transmission. In demyelinated axons, the prolonged depolarization helps to overcome the current shunt, allowing the action potential to propagate along the nerve fiber.

G cluster_0 Normal Action Potential cluster_1 Action of Aminopyridine Blockers Depolarization Membrane Depolarization (Na+ influx) Repolarization Membrane Repolarization (K+ efflux) Depolarization->Repolarization Opens Kv channels Depolarization_clone Membrane Depolarization RestingState Resting Membrane Potential Repolarization->RestingState Aminopyridine (4-Aminopyridin-yl)methanol Derivatives KvChannel Voltage-Gated K+ Channel Aminopyridine->KvChannel Binds to and blocks BlockedChannel Blocked K+ Channel ProlongedAP Prolonged Action Potential BlockedChannel->ProlongedAP Prevents K+ efflux CaInflux Increased Ca2+ Influx ProlongedAP->CaInflux NeurotransmitterRelease Enhanced Neurotransmitter Release CaInflux->NeurotransmitterRelease Depolarization_clone->ProlongedAP Leads to

Mechanism of action of aminopyridine-based potassium channel blockers.

Experimental Protocols

Protocol 1: Determination of IC50 using Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to determine the half-maximal inhibitory concentration (IC50) of a test compound on specific voltage-gated potassium channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell line stably expressing the target Kv channel.

  • Cell culture reagents.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Test compound stock solution (e.g., in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Potassium Current Recording:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit potassium currents.

    • Record the baseline potassium currents in the absence of the test compound.

  • Compound Application: Perfuse the cell with the external solution containing increasing concentrations of the test compound. Allow the effect to reach a steady state at each concentration before recording.

  • Data Analysis:

    • Measure the peak potassium current amplitude at a specific depolarizing step for each concentration of the test compound.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Workflow for determining the IC50 of a potassium channel blocker.
Protocol 2: Thallium Flux Assay for High-Throughput Screening

The thallium flux assay is a fluorescence-based method suitable for high-throughput screening of potassium channel blockers.[11] Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye.

Materials:

  • Cell line stably expressing the target Kv channel.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Stimulus buffer containing Tl+.

  • Test compounds in a multi-well plate format.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well plate.

  • Dye Loading: Incubate the cells with the thallium-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: Add the test compounds to the wells and incubate.

  • Thallium Stimulation and Fluorescence Reading: Use a fluorescence plate reader to add the Tl+-containing stimulus buffer and simultaneously measure the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence is proportional to the influx of Tl+. A decrease in the fluorescence signal in the presence of a test compound indicates blockage of the potassium channel. Calculate the percent inhibition for each compound.

Conclusion

This compound and its isomers, particularly 4-AP and 4-AP-3-MeOH, are powerful tools for investigating the function of voltage-gated potassium channels. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in their studies. Accurate determination of their inhibitory potency and understanding their mechanism of action are crucial for both basic research and the development of novel therapeutic strategies targeting potassium channels.

References

Application of 4-Aminopyridine and Its Derivatives in Multiple Sclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disorder of the central nervous system characterized by inflammation, demyelination, and subsequent axonal damage.[1] This pathology disrupts the conduction of action potentials along axons, leading to a variety of neurological symptoms, including motor and visual impairments.[1][2] A key therapeutic strategy for symptomatic treatment involves the use of potassium channel blockers to improve nerve impulse conduction in demyelinated axons.[3][4] 4-Aminopyridine (4-AP), also known as dalfampridine, is a prominent compound in this class.[2][3] This document provides detailed application notes and protocols for the use of 4-aminopyridine and its derivative, 4-aminopyridine-3-methanol, in preclinical models of multiple sclerosis, primarily focusing on the Experimental Autoimmune Encephalomyelitis (EAE) model. While the initial query specified (4-Aminopyridin-2-yl)methanol, the relevant and researched compound in this context is 4-aminopyridine and its derivatives like 4-aminopyridine-3-methanol.

Mechanism of Action

In demyelinated axons, the exposure of voltage-gated potassium channels in the paranodal and internodal regions leads to an increased potassium efflux.[4][5][6] This excessive outward current can shorten the action potential duration and amplitude, leading to conduction failure.[2][4] 4-Aminopyridine acts as a broad-spectrum blocker of these voltage-gated potassium channels.[2][4][7] By inhibiting these channels, 4-AP prolongs the duration of the action potential, allowing for more effective propagation of the nerve impulse across the demyelinated segment, thereby restoring neurological function.[2][4] Beyond symptomatic improvement, recent studies suggest that 4-AP may also have neuroprotective effects by stabilizing myelin and oligodendrocytes.[8][9]

cluster_0 Healthy Axon cluster_1 Demyelinated Axon in MS cluster_2 Demyelinated Axon with 4-Aminopyridine Myelin Myelin Sheath Axon_H Axon AP_H Action Potential AP_H->Axon_H Rapid Conduction Demyelination Demyelination AP_H->Demyelination Disease Progression Axon_D Exposed Axon Four_AP 4-Aminopyridine Demyelination->Four_AP Treatment K_Channel Exposed K+ Channels Axon_D->K_Channel K+ Efflux AP_D_Fail Action Potential Failure K_Channel->AP_D_Fail Causes Blocked_K_Channel Blocked K+ Channels Four_AP->Blocked_K_Channel Blocks AP_T_Restore Restored Action Potential Blocked_K_Channel->AP_T_Restore Allows Axon_T Exposed Axon

Caption: Mechanism of 4-Aminopyridine in Multiple Sclerosis.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of 4-aminopyridine and its derivatives has been quantified in various studies, demonstrating improvements in motor function and neuroprotection.

Study TypeModel/Patient PopulationCompoundKey Quantitative FindingsReference
Preclinical Experimental Autoimmune Encephalomyelitis (EAE) in mice4-AminopyridineAttenuated clinical score and degeneration of inner retinal layers.[8]
EAE in mice4-AminopyridineImproved mobility as assessed by footprint and rotarod analysis.[10]
Ex vivo EAE mouse spinal cord4-Aminopyridine-3-MethanolSignificantly increased axonal conduction. Lowest effective concentration between 0.01 µM and 0.1 µM.[6][11]
Clinical Multiple Sclerosis Patients4-Aminopyridine (sustained release)~25% increase in walking speed in approximately 40% of patients.[1]
Multiple Sclerosis Patients4-Aminopyridine (sustained release)Timed gait improved in 9 out of 10 subjects (p = 0.02) in a crossover trial.[12]
Multiple Sclerosis Patients4-Aminopyridine76% of patients showed clinically important motor and visual improvements compared to 33% in the placebo group.[13]
Multiple Sclerosis Patients4-AminopyridineA grand mal seizure occurred at a serum level of 104 ng/ml, highlighting the narrow therapeutic window.[14]
Multiple Sclerosis Patients4-AminopyridineIntravenous administration of 7-35 mg resulted in mild to marked improvement in 10 of 12 patients.[15]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, mimicking many of the inflammatory and demyelinating features of the human disease.[16][17]

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)[18]

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)[10][18]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra[18][19]

  • Pertussis toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (18G and 25G)[18]

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG₃₅₋₅₅ peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG₃₅₋₅₅ solution with an equal volume of CFA.

    • Emulsify by repeatedly drawing up and expelling the mixture through a glass syringe with an 18G needle until a thick, stable emulsion is formed.[18]

  • Immunization:

    • On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion into the flank of each mouse. This delivers 100-200 µg of MOG₃₅₋₅₅ peptide.[18][19]

  • Pertussis Toxin Administration:

    • Administer 200 ng of PTx intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTx facilitates the entry of immune cells into the CNS.[19]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the disease severity using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).

  • Compound Administration:

    • 4-Aminopyridine or its derivatives can be administered prophylactically (before disease onset) or therapeutically (after disease onset) via oral gavage, i.p. injection, or in drinking water, depending on the study design.[10]

cluster_workflow EAE Induction and Treatment Workflow Prep Prepare MOG/CFA Emulsion Immunize Day 0: Immunize Mice (MOG/CFA, s.c.) Prep->Immunize PTx1 Day 0: Administer PTx (i.p.) Immunize->PTx1 PTx2 Day 2: Administer PTx (i.p.) PTx1->PTx2 Monitor Day 7+: Daily Monitoring & Clinical Scoring PTx2->Monitor Treatment Administer 4-AP (Prophylactic or Therapeutic) Monitor->Treatment Based on disease onset Analysis Endpoint Analysis (Histology, Electrophysiology) Monitor->Analysis Treatment->Analysis

Caption: Workflow for EAE Induction and Treatment.

Protocol 2: Ex Vivo Assessment of Axonal Conduction

This protocol is used to directly measure the effect of compounds on the conduction properties of spinal cord axons from EAE-afflicted animals.[6]

Materials:

  • Spinal cord from an EAE mouse

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection microscope and tools

  • Suction electrodes for stimulation and recording

  • Amplifier and data acquisition system

  • 4-Aminopyridine-3-Methanol or other test compounds

Procedure:

  • Tissue Preparation:

    • Euthanize an EAE mouse at the peak of the disease.

    • Carefully dissect the spinal cord and place it in chilled, oxygenated aCSF.

    • Isolate the dorsal column as a strip for electrophysiological recording.

  • Electrophysiological Recording:

    • Transfer the dorsal column strip to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

    • Place the tissue on stimulating and recording suction electrodes.

    • Record the baseline compound action potentials (CAPs) by delivering a supramaximal stimulus.

  • Compound Application:

    • Perfuse the recording chamber with aCSF containing the desired concentration of 4-aminopyridine-3-methanol (e.g., 0.01 µM to 100 µM).[6][20]

  • Data Analysis:

    • Continuously record the CAPs after compound application.

    • Measure the amplitude and area of the CAPs to quantify the restoration of axonal conduction. A significant increase in these parameters indicates a positive effect of the compound.[6]

Conclusion

4-Aminopyridine and its derivatives are valuable tools for the symptomatic treatment of multiple sclerosis. Their primary mechanism of restoring axonal conduction in demyelinated nerves is well-established and can be effectively studied using the EAE animal model. The provided protocols offer a framework for inducing EAE and assessing the electrophysiological effects of these compounds. The quantitative data summarized herein underscores the potential of potassium channel blockers to improve motor function in MS patients, although the narrow therapeutic window necessitates careful dose management. Future research may continue to explore more potent and safer derivatives of 4-aminopyridine for the management of multiple sclerosis.

References

Application Notes and Protocols for (4-Aminopyridin-2-yl)methanol and its Analogs in Restoring Axonal Conduction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demyelinating neurological disorders, such as multiple sclerosis (MS) and spinal cord injury, are characterized by the loss of the myelin sheath surrounding axons, leading to impaired nerve impulse conduction and subsequent neurological deficits.[1][2] One of the key pathological consequences of demyelination is the exposure of voltage-gated potassium (Kv) channels, which are normally concealed under the myelin sheath in the juxtaparanodal regions of myelinated axons.[2][3] The subsequent potassium efflux through these exposed channels leads to hyperpolarization and prevents the generation of action potentials, causing conduction block.[1][2]

Aminopyridine derivatives, most notably 4-Aminopyridine (also known as dalfampridine), have emerged as a therapeutic strategy to counteract this conduction block.[3][4] These compounds act as potassium channel blockers, enhancing signal transduction in demyelinated axons.[3] This document provides an overview of the application and study of aminopyridine derivatives, with a focus on protocols relevant to investigating their efficacy in restoring axonal conduction.

Mechanism of Action

The primary mechanism of action for aminopyridines in restoring axonal conduction in demyelinated neurons is the blockade of voltage-gated potassium channels.[1][3][4] In healthy myelinated axons, the action potential "jumps" between the nodes of Ranvier, where voltage-gated sodium channels are concentrated. Potassium channels, such as Kv1.1 and Kv1.2, are located in the juxtaparanodal regions, covered by the myelin sheath.[3]

Following demyelination, these potassium channels become exposed along the demyelinated axonal segment.[3] The resulting potassium ion efflux short-circuits the axonal membrane, preventing the action potential from propagating across the demyelinated region. By blocking these exposed potassium channels, aminopyridine derivatives reduce the repolarizing potassium current, allowing the depolarizing sodium current to be more effective in propagating the action potential.[3] While the primary therapeutic effect is attributed to restoring axonal conduction, evidence also suggests potential neuroprotective and immunomodulatory effects.[3][5]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination K_channel_exposure K_channel_exposure Demyelination->K_channel_exposure leads to K_efflux K_efflux K_channel_exposure->K_efflux causes Aminopyridine Aminopyridine K_channel_exposure->Aminopyridine Conduction_Block Conduction_Block K_efflux->Conduction_Block results in K_channel_block K_channel_block Aminopyridine->K_channel_block induces Conduction_Restoration Conduction_Restoration K_channel_block->Conduction_Restoration leads to

Proposed mechanism of aminopyridine derivatives.

Quantitative Data Summary

The following table summarizes the comparative efficacy of 4-AP and its derivative, 4-AP-3-MeOH, in restoring axonal conduction based on preclinical studies.

CompoundModelEffective ConcentrationPotency ComparisonKey FindingsReference
4-Aminopyridine (4-AP) Compression-injured spinal cord0.1 µM - 1 µM-Restores impulse conduction.[2]
4-Aminopyridine-3-methanol (4-AP-3-MeOH) Stretched spinal cord white matter0.01 µM - 0.1 µM10 times more potent than 4-APRestores axonal conduction without altering electrophysiological properties.[2][6]
4-AP-3-MeOH EAE mouse spinal cord (ex vivo)100 µM-Significantly increases axonal conduction.[1][7]

Experimental Protocols

Protocol 1: Ex Vivo Spinal Cord White Matter Preparation and Electrophysiology

This protocol is adapted from studies investigating the effects of aminopyridine derivatives on axonal conduction in injured spinal cord tissue.[2][6]

Objective: To assess the ability of a test compound to restore compound action potentials (CAPs) in an ex vivo model of spinal cord injury.

Materials:

  • Adult guinea pig or mouse

  • Krebs' solution (composition in mM: 124 NaCl, 2 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2.4 CaCl2, 26 NaHCO3, 10 dextrose), bubbled with 95% O2 / 5% CO2

  • Dissection microscope

  • Custom-made recording chamber with stimulating and recording electrodes

  • A/D converter and data acquisition software

  • Test compound (e.g., 4-AP-3-MeOH) stock solution

Procedure:

  • Tissue Dissection:

    • Anesthetize and euthanize the animal according to approved animal care and use committee protocols.

    • Perform a laminectomy to expose the spinal cord.

    • Carefully dissect a segment of the spinal cord and place it in ice-cold, oxygenated Krebs' solution.

    • Isolate a strip of dorsal white matter.

  • Experimental Setup:

    • Transfer the isolated white matter strip to the recording chamber, continuously perfused with oxygenated Krebs' solution at 37°C.

    • Position the tissue so that the stimulating electrodes are at one end and the recording electrodes are at the other.

  • Induction of Injury (e.g., Stretch Injury):

    • Secure one end of the white matter strip and apply a defined stretch to the other end to induce a consistent level of injury, resulting in a significant reduction of the CAP amplitude.

  • Electrophysiological Recording:

    • Deliver supramaximal electrical stimuli to the rostral end of the tissue strip.

    • Record the compound action potentials (CAPs) from the caudal end.

    • Establish a stable baseline recording of the diminished CAP post-injury.

  • Compound Application:

    • Introduce the test compound into the perfusing Krebs' solution at the desired concentration.

    • Continuously record the CAPs to observe any restoration of the signal.

    • Perform a dose-response analysis by applying increasing concentrations of the compound.

  • Data Analysis:

    • Measure the amplitude and area of the recorded CAPs before injury, after injury, and after compound application.

    • Express the recovery of the CAP as a percentage of the pre-injury baseline.

Start Start Dissect_Spinal_Cord Dissect Spinal Cord White Matter Start->Dissect_Spinal_Cord Mount_in_Chamber Mount Tissue in Recording Chamber Dissect_Spinal_Cord->Mount_in_Chamber Induce_Injury Induce Mechanical Injury Mount_in_Chamber->Induce_Injury Record_Baseline Record Baseline CAP Induce_Injury->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Treatment_CAP Record CAP during Treatment Apply_Compound->Record_Treatment_CAP Analyze_Data Analyze CAP Amplitude and Area Record_Treatment_CAP->Analyze_Data End End Analyze_Data->End

Ex vivo spinal cord electrophysiology workflow.
Protocol 2: Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is based on methods used to characterize the effects of aminopyridine derivatives on specific ion channels.[6]

Objective: To determine the effect of a test compound on voltage-gated potassium currents in individual neurons.

Materials:

  • Adult guinea pig or mouse

  • Enzymes for tissue dissociation (e.g., collagenase, trypsin)

  • Cell culture medium

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Test compound stock solution

Procedure:

  • Cell Culture Preparation:

    • Dissect dorsal root ganglia (DRG) and place them in an appropriate buffer.

    • Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of neurons.

    • Plate the neurons on coated coverslips and culture for a short period to allow for recovery.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.

    • Perfuse the chamber with extracellular solution.

    • Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a neuron with the pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a series of voltage steps to elicit voltage-gated potassium currents. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV.

    • Record the resulting currents in the absence of the test compound to establish a baseline.

  • Compound Application:

    • Apply the test compound to the perfusion system at the desired concentration.

    • After a brief incubation period, repeat the voltage-step protocol to record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the potassium currents at each voltage step before and after compound application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of current inhibition at each voltage to determine the blocking effect of the compound.

Conclusion

The study of aminopyridine derivatives like 4-AP and 4-AP-3-MeOH provides a valuable framework for investigating the potential of novel compounds such as (4-Aminopyridin-2-yl)methanol in restoring axonal conduction in demyelinating conditions. The protocols outlined above offer robust methods for assessing the efficacy and mechanism of action of such compounds, from the tissue level down to the single-channel level. Further research is warranted to explore the specific properties of the this compound isomer and its potential as a therapeutic agent.

References

Application Notes and Protocols: Fluorescent Properties of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fluorescent properties of various aminopyridine derivatives, detailing their photophysical characteristics and applications in biological research and drug development. The included protocols offer standardized methods for the synthesis and characterization of these valuable fluorescent probes.

Introduction to Aminopyridine-Based Fluorophores

Aminopyridine derivatives have emerged as a versatile class of fluorophores with significant potential in biomedical research and drug discovery. Their intrinsic fluorescence, coupled with the ability to modulate their photophysical properties through structural modifications, makes them highly valuable as fluorescent probes, labels, and sensors.[1] Unsubstituted 2-aminopyridine itself exhibits a notable quantum yield, highlighting the potential of this scaffold for the development of fluorescent molecules.[1] These compounds are characterized by their high photostability, significant molar absorption coefficients, and useful Stokes shifts, which are all desirable features for fluorescence applications.[2]

The applications of fluorescent aminopyridine derivatives are diverse, ranging from the labeling of biomolecules such as proteins and glycosaminoglycans to their use as sensors for pH and metal ions.[3][4][5] Furthermore, their utility extends to cellular imaging, enabling the visualization of specific cellular components and processes.[6][7]

Photophysical Properties of Selected Aminopyridine Derivatives

The fluorescent properties of aminopyridine derivatives are highly dependent on their substitution patterns. The following tables summarize the key photophysical data for several classes of these compounds.

Table 1: Photophysical Data for Multisubstituted 2-Amino-6-phenylpyridine-3,4-dicarboxylates[8]
Compound NumberSubstituent on 2-Amino GroupAbsorption Max (λA, nm)Excitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
1 tert-butyl2703904800.34
2 benzyl2703904800.44
3 cyclohexyl2703904800.31
5 tert-butyl (p-tolyl at pos. 6)2703904850.27
6 tert-butyl (o-tolyl at pos. 6)2703904850.32
7 tert-butyl (4-bromophenyl at pos. 6)2703904800.35
8 tert-butyl (octyl at pos. 6)2583454550.02
9 cyclohexyl (dimethyl ester)---~0.3
10 (2-methoxyethyl) ester---~0.3
11 free amino2703904800.01
12 carboxylic acid (from hydrolysis of esters)---0.31
13 diol (from reduction of esters)--4000.81

External standard for quantum yield: 9,10-diphenylanthracene (Φ = 0.95, in cyclohexane). All measurements were performed in ethanol.[8]

Table 2: Solvent Effects on the Fluorescence of 2-Amino-3-cyanopyridine Derivatives[2]
SolventEmission Wavelength Shift (nm)
Dimethyl sulfoxide (DMSO)High wavelength shift
Ethanol (EtOH)Intermediate shift
Acetonitrile (CH3CN)Intermediate shift
Chloroform (CHCl3)Intermediate shift
N,N-dimethylformamide (DMF)Intermediate shift
Ethyl acetate (AcOEt)Intermediate shift
Water (H2O)Intermediate shift

The study indicates that as solvent polarity increases, a shift to a longer wavelength is observed, with the most significant shift in DMSO. The emission wavelengths for the studied compounds ranged from 350 to 437 nm.[2]

Experimental Protocols

General Synthesis of Multisubstituted Aminopyridines

This protocol is based on a rhodium-catalyzed reaction of vinyl azide with isonitrile, followed by a tandem cyclization with an alkyne.[8]

Materials:

  • Rh-catalyst

  • Vinyl azide derivative

  • Isonitrile derivative

  • Alkyne derivative

  • Appropriate solvents and reagents for purification

Procedure:

  • Combine the vinyl azide, isonitrile, and alkyne in a suitable reaction vessel.

  • Add the Rh-catalyst under an inert atmosphere.

  • Allow the reaction to proceed at the appropriate temperature and for a sufficient duration.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product using column chromatography on silica gel to obtain the desired multisubstituted aminopyridine.

  • Characterize the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Reactants Vinyl Azide + Isonitrile + Alkyne Reaction Rh-Catalyzed Cyclization Reactants->Reaction Rh catalyst Purification Column Chromatography Reaction->Purification Product Multisubstituted Aminopyridine Purification->Product Characterization NMR & HRMS Analysis Product->Characterization

Caption: General workflow for the synthesis of multisubstituted aminopyridines.
"Click-and-Probing" with an Azido-Aminopyridine Derivative

This protocol describes the use of a pre-fluorescent azido-aminopyridine probe that becomes fluorescent upon a "click" reaction with an alkyne-modified biomolecule.[8]

Materials:

  • Azido-substituted aminopyridine probe (non-fluorescent)

  • Alkyne-labeled protein (e.g., BSA)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a solution of the alkyne-labeled protein in PBS.

  • Add the azido-aminopyridine probe to the protein solution.

  • Initiate the click reaction by adding freshly prepared solutions of CuSO4 and sodium ascorbate.

  • Incubate the reaction mixture at room temperature.

  • Monitor the increase in fluorescence over time using a spectrofluorometer. The formation of the triazole product results in the "turn-on" of fluorescence.[8]

Click_and_Probing_Pathway cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Azide_Probe Azido-Aminopyridine (Non-fluorescent) Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition Azide_Probe->Click Alkyne_Protein Alkyne-Labeled Protein Alkyne_Protein->Click Fluorescent_Product Triazole-linked Fluorescent Conjugate Click->Fluorescent_Product Fluorescence 'Turn-On'

Caption: Signaling pathway for "click-and-probing" application.
Determination of Relative Fluorescence Quantum Yield

This protocol outlines the relative method for determining the fluorescence quantum yield of an aminopyridine derivative using a known standard.[9][10]

Materials:

  • FS5 Spectrofluorometer or equivalent

  • Cuvettes

  • Aminopyridine derivative solution of unknown quantum yield

  • Quantum yield standard solution (e.g., Quinine bisulfate in 1M H2SO4, Φ = 0.54)

  • Solvent (e.g., 1M H2SO4)

Procedure:

  • Prepare a series of five dilutions for both the aminopyridine sample and the quantum yield standard in the chosen solvent.

  • Measure the absorbance of all solutions at the excitation wavelength. Ensure the absorbance is below 0.1 to prevent inner filter effects.[9]

  • Acquire the fluorescence emission spectra for all solutions using the spectrofluorometer. Use the same excitation wavelength, excitation and emission bandwidths, and integration time for all measurements.[9]

  • Integrate the area under the emission curves for each spectrum.

  • Calculate the quantum yield (Φ_S) of the sample using the following equation:

    Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts S and R refer to the sample and the reference, respectively. (If the same solvent is used, the refractive index term cancels out).[9]

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can be used to calculate the quantum yield of the sample.

Quantum_Yield_Workflow Start Prepare Dilutions (Sample & Standard) Measure_Abs Measure Absorbance (<0.1) Start->Measure_Abs Measure_Fluor Acquire Fluorescence Spectra Measure_Abs->Measure_Fluor Integrate Integrate Emission Spectra Measure_Fluor->Integrate Calculate Calculate Quantum Yield Integrate->Calculate

Caption: Experimental workflow for relative quantum yield determination.

Applications in Drug Development and Research

The unique fluorescent properties of aminopyridine derivatives make them powerful tools in various stages of drug development and fundamental research.

  • High-Throughput Screening (HTS): Fluorescent aminopyridine-based probes can be designed to report on enzyme activity or receptor binding, enabling rapid screening of large compound libraries.

  • Cellular Imaging: These fluorophores can be used to label specific subcellular compartments or to visualize the localization and trafficking of drug candidates within living cells.[6][7]

  • Sensing and Diagnostics: Aminopyridine derivatives have been developed as sensors for biologically relevant analytes such as pH and metal ions (e.g., Fe³⁺), which are important in various physiological and pathological processes.[3][4]

  • Biomolecule Labeling: The ability to covalently attach aminopyridine fluorophores to proteins, nucleic acids, and glycans allows for their sensitive detection and quantification in various assays.[2][5]

The continued development of novel aminopyridine derivatives with tailored fluorescent properties will undoubtedly expand their applications in understanding complex biological systems and in the discovery of new therapeutic agents.

References

Application Notes and Protocols for 4-Aminopyridine Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for 4-aminopyridine (4-AP) and its derivatives in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these compounds for neurological injuries and diseases.

Introduction to 4-Aminopyridine and its Derivatives

4-Aminopyridine is a potassium (K+) channel blocker that has demonstrated efficacy in restoring nerve conduction in demyelinated axons.[1][2] Its derivatives are being developed to improve therapeutic efficacy and reduce toxicity.[3] These compounds are primarily investigated for their potential to improve function in conditions such as spinal cord injury (SCI) and multiple sclerosis (MS).[1][4] The primary mechanism of action involves the blockade of voltage-gated potassium channels, which leads to a prolongation of the action potential, enhanced neurotransmitter release, and improved nerve impulse conduction.[1][2]

Dosage and Administration in Animal Models

The appropriate dosage and route of administration of 4-AP and its derivatives are critical for achieving therapeutic effects while minimizing adverse events. The following tables summarize reported dosages and pharmacokinetic parameters in various animal studies.

Table 1: Dosage of 4-Aminopyridine and its Derivatives in Rodent Models
Animal ModelCompoundRoute of AdministrationDosageVehicleKey Findings
Rat 4-AminopyridineIntraperitoneal (IP)150 µg/kgSalineDiagnostic agent to differentiate axonal continuity in nerve injuries.[5]
Rat 4-AminopyridineIntravenous (IV)1 mg/kgSalineIncreased somatosensory evoked potentials.[6]
Mouse 4-AminopyridineOral Gavage10 µ g/mouse WaterImproved motor function after sciatic nerve crush injury.[7]
Mouse 4-AminopyridineIntraperitoneal (IP)10 µ g/mouse SalineImproved motor function after sciatic nerve crush injury.[7]
Mouse 3-methoxy-4-aminopyridineIntravenous (IV)Not SpecifiedNot SpecifiedRapidly crosses the blood-brain barrier and accumulates in the hippocampus, thalamic nuclei, and cortex.[8]
Table 2: Dosage of 4-Aminopyridine and its Derivatives in Canine Models
Animal ModelCompoundRoute of AdministrationDosageKey Findings
Dog 4-AminopyridineSystemic (IV)0.5 - 1 mg/kgImproved hindlimb placing and awareness of painful stimuli in chronic spinal cord injury.[9]
Dog 4-AminopyridineOral~0.5 - 1 mg/kgDose-dependent anxiolytic effects and potential for seizures at higher doses.[10]
Dog 4-AminopyridineIntravenous (IV)1.0 mg/kgAntagonized neuromuscular blockade.[11]

Experimental Protocols

Preparation of 4-Aminopyridine Solutions

Materials:

  • 4-Aminopyridine powder (Sigma-Aldrich or equivalent)[5]

  • Sterile saline (0.9% NaCl) or sterile water[5][7]

  • Sterile vials

  • Vortex mixer

  • Syringes and needles

Protocol:

  • Calculate the required amount of 4-aminopyridine based on the desired concentration and final volume.

  • Aseptically weigh the 4-aminopyridine powder and transfer it to a sterile vial.

  • Add the appropriate volume of sterile saline or water to the vial.

  • Vortex the solution until the 4-aminopyridine is completely dissolved.[6]

  • Visually inspect the solution for any particulate matter.

  • The solution is now ready for administration. For derivatives, follow a similar procedure, ensuring the appropriate solvent is used based on the compound's solubility.

Administration via Oral Gavage (Rats and Mice)

Materials:

  • Prepared 4-aminopyridine solution

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[12]

  • Syringe

Protocol:

  • Gently restrain the animal, ensuring the head and body are in a vertical line to straighten the esophagus.[13]

  • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the needle.[14][15]

  • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[13]

  • If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [14]

  • Once the needle is at the predetermined depth, slowly administer the solution.[13]

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress.[12]

Administration via Intravenous Injection (Dogs)

Materials:

  • Prepared 4-aminopyridine solution

  • IV catheter of appropriate size

  • Syringe

  • Tape

  • Clippers and antiseptic solution

Protocol:

  • Shave and aseptically prepare the skin over the selected vein (e.g., cephalic vein).[16]

  • Place an IV catheter into the vein.

  • Secure the catheter with tape.[16]

  • Flush the catheter with a small amount of sterile saline to ensure patency.[16]

  • Slowly administer the 4-aminopyridine solution through the catheter. The rate of administration should be determined based on the specific experimental protocol.[17]

  • After administration, flush the catheter again with sterile saline.

  • Monitor the animal for any adverse reactions.

Signaling Pathway and Experimental Workflow

Signaling Pathway of 4-Aminopyridine

The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium channels in nerve cells. This leads to a cascade of events that ultimately enhances nerve signal transmission.

4-Aminopyridine Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes Vesicles Synaptic Vesicles Ca_Channel->Vesicles Triggers Fusion NT_Release Neurotransmitter Release Vesicles->NT_Release Exocytosis Receptor Neurotransmitter Receptor NT_Release->Receptor Binds Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential Generates Four_AP 4-Aminopyridine Four_AP->K_Channel Blocks

Caption: Mechanism of action of 4-Aminopyridine.

Experimental Workflow for In Vivo Studies

A typical in vivo study to evaluate the efficacy of a 4-aminopyridine derivative involves several key steps, from animal model creation to functional outcome assessment.

Experimental Workflow cluster_workflow In Vivo Efficacy Study Animal_Model 1. Animal Model Creation (e.g., Spinal Cord Injury) Baseline 2. Baseline Functional Assessment Animal_Model->Baseline Drug_Admin 3. Drug Administration (4-AP Derivative or Vehicle) Baseline->Drug_Admin Post_Treatment 4. Post-Treatment Functional Assessment Drug_Admin->Post_Treatment Data_Analysis 5. Data Analysis and Comparison Post_Treatment->Data_Analysis

References

Application Notes and Protocols for In Vitro Assays Involving (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-2-yl)methanol is a member of the aminopyridine class of compounds. Its parent compound, 4-aminopyridine, is a well-characterized potassium channel blocker used in the management of multiple sclerosis.[1] Derivatives of aminopyridines and structurally similar aminopyrimidines have demonstrated a broad range of biological activities, including the inhibition of various protein kinases.[2] Given this background, in vitro evaluation of this compound would logically focus on its potential as a potassium channel blocker and a kinase inhibitor.

These application notes provide detailed protocols for representative in vitro assays to characterize the biological activity of this compound. The quantitative data presented in the tables are illustrative and serve as a guide for data presentation.

Kinase Inhibition Assays

Aminopyridine derivatives have been identified as potent inhibitors of several protein kinases, playing roles in cancer and inflammatory diseases.[3][4] Therefore, a primary step in characterizing this compound is to screen it against a panel of kinases.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of this compound against a selection of relevant kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The results can be summarized as follows:

Target KinaseAssay TypeThis compound IC50 (nM)Reference InhibitorReference Inhibitor IC50 (nM)
PI3KδTR-FRET85Idelalisib30[3]
JAK2TR-FRET150Ruxolitinib9[4]
CDK9/Cyclin T1Luminescence210Flavopiridol50
GSK3βLuminescence350CHIR-9902110[5]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., for PI3Kδ)

This protocol describes a common method for measuring kinase activity and its inhibition.

Materials:

  • Purified recombinant PI3Kδ enzyme

  • Biotinylated substrate (e.g., biotin-PIP2)

  • Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-PIP3)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and reference inhibitor

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 2 µL of PI3Kδ enzyme solution.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of a solution containing ATP and the biotinylated substrate.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 4 µL of a detection mix containing the europium-labeled antibody and streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) Akt->Downstream Compound This compound Compound->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition.

TRFRET_Workflow cluster_0 Reaction cluster_1 Detection Compound Compound/ Inhibitor Incubation1 Incubate 15 min Compound->Incubation1 Enzyme Kinase (PI3Kδ) Enzyme->Incubation1 Substrate_ATP Substrate (Biotin-PIP2) + ATP Incubation2 Incubate 60 min Substrate_ATP->Incubation2 Incubation1->Incubation2 Detection_Mix Detection Mix (Eu-Ab + SA-APC) Incubation2->Detection_Mix Incubation3 Incubate 60 min Detection_Mix->Incubation3 Read Read Plate (TR-FRET) Incubation3->Read

Caption: TR-FRET Kinase Assay Workflow.

Potassium Channel Inhibition Assays

Based on the known activity of 4-aminopyridine, it is crucial to evaluate this compound for its effects on potassium channels.

Data Presentation: Potassium Channel Inhibitory Activity

The inhibitory potency against specific potassium channel subtypes can be determined.

Channel SubtypeAssay TypeThis compound IC50 (µM)Reference BlockerReference Blocker IC50 (µM)
Kv1.3Thallium Flux154-Aminopyridine100
hERGPatch-Clamp> 50Astemizole0.01
Experimental Protocol: Thallium Flux Assay for Potassium Channel Inhibition

This is a high-throughput fluorescence-based assay to screen for potassium channel modulators.[6]

Materials:

  • HEK-293 cells stably expressing the potassium channel of interest (e.g., Kv1.3)

  • Thallium-sensitive fluorescent dye (e.g., Thallos, FluxOR™)[6]

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate and potassium sulfate)

  • This compound and reference blocker

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic read capability

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing the thallium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60-90 minutes at 37°C.[7]

  • Compound Addition: Add the diluted this compound, reference blocker, or vehicle control to the wells and incubate for 20-30 minutes at room temperature.[7]

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Begin kinetic fluorescence reading.

    • After a baseline reading, add the stimulus buffer to all wells.

    • Continue to record the fluorescence signal over time.

  • Data Analysis: The influx of thallium through open potassium channels causes an increase in fluorescence. Calculate the rate of fluorescence increase or the endpoint fluorescence. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Workflow and Mechanism Diagrams

Thallium_Flux_Workflow A Seed Cells B Load with Thallium- Sensitive Dye A->B C Add Compound/ Inhibitor B->C D Measure Baseline Fluorescence C->D E Add Thallium/ Potassium Stimulus D->E F Measure Kinetic Fluorescence Change E->F G Data Analysis (IC50 Calculation) F->G

Caption: Thallium Flux Assay Workflow.

K_Channel_Mechanism cluster_0 Extracellular cluster_1 Intracellular K_out K+ Tl_out Tl+ Channel Potassium Channel Tl_out->Channel Influx K_in K+ Dye Fluorescent Dye Channel->Dye Binding & Fluorescence Compound This compound Compound->Channel Blockade

References

Pharmacological Actions of 4-Aminopyridine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the pharmacological actions of 4-aminopyridine (4-AP) and its derivatives. 4-Aminopyridine, a potassium channel blocker, and its analogs are of significant interest for their therapeutic potential in neurological disorders characterized by demyelination, such as multiple sclerosis. These compounds act by blocking voltage-gated potassium channels, which enhances action potential propagation in demyelinated axons and increases neurotransmitter release at synapses.

Application Notes

4-Aminopyridine and its derivatives are versatile tools in neuroscience research and drug development. Their primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of neurotransmitters. In demyelinated neurons, where potassium channels are often exposed and leaky, this action can restore nerve impulse conduction.

Key applications of 4-aminopyridine derivatives include:

  • Restoration of Nerve Conduction: Studying the efficacy of derivatives in restoring compound action potentials in ex vivo models of spinal cord injury.

  • Enhancement of Neuromuscular Transmission: Assessing the ability of these compounds to reverse neuromuscular blockade in preparations like the phrenic nerve-hemidiaphragm model.

  • Characterization of Potassium Channel Subtypes: Utilizing derivatives with varying potencies to probe the function and pharmacology of different Kv channel subtypes.

  • Investigation of Synaptic Plasticity: Examining the effects of enhanced neurotransmitter release on synaptic strength and plasticity.

  • Development of Therapies for Neurological Disorders: Screening for derivatives with improved therapeutic windows and reduced side effects compared to 4-AP for conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.

Quantitative Data Summary

The following tables summarize the quantitative data on the potency of 4-aminopyridine and some of its derivatives from published studies. This data is crucial for comparing the efficacy and selectivity of these compounds.

Table 1: Inhibitory Concentration (IC50) of 4-Aminopyridine and its Metabolites on Voltage-Gated Potassium Channels

CompoundKv1.1 IC50 (µM)Kv1.2 IC50 (µM)Kv1.4 IC50 (µM)Reference
4-Aminopyridine242399399
3-hydroxy-4-aminopyridine78862365223191
3-hydroxy-4-aminopyridine sulfate>50000>50000>50000

Table 2: Effective Dose (ED50) of 4-Aminopyridine Derivatives for Reversal of Neuromuscular Blockade

CompoundED50 (µg/kg)Animal ModelReference
4-Aminopyridine (4-AP)450Rat
2,4-Diaminopyridine (2,4-DAP)140Rat
3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (LF-14)100Rat

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

cluster_0 Cellular Level cluster_1 Systemic Level 4-AP_Derivative 4-Aminopyridine Derivative Kv_Channel Voltage-Gated K+ Channel 4-AP_Derivative->Kv_Channel Blockade AP_Prolongation Action Potential Prolongation Kv_Channel->AP_Prolongation Inhibition of Repolarization Ca_Influx Increased Ca2+ Influx AP_Prolongation->Ca_Influx Nerve_Conduction Restored Nerve Conduction (Demyelinated Axons) AP_Prolongation->Nerve_Conduction NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release Synaptic_Transmission Improved Synaptic Transmission NT_Release->Synaptic_Transmission Clinical_Effect Symptomatic Improvement (e.g., in MS) Nerve_Conduction->Clinical_Effect Synaptic_Transmission->Clinical_Effect

Caption: Signaling pathway of 4-aminopyridine derivatives.

Start Compound Synthesis (4-AP Derivatives) In_Vitro_Screening In Vitro Screening (Potassium Channel Blockade) Start->In_Vitro_Screening Patch_Clamp Patch Clamp Electrophysiology (IC50 Determination) In_Vitro_Screening->Patch_Clamp Ex_Vivo_Models Ex Vivo Functional Assays Patch_Clamp->Ex_Vivo_Models Sucrose_Gap Double Sucrose Gap (Spinal Cord Injury Model) Ex_Vivo_Models->Sucrose_Gap Nerve_Diaphragm Phrenic Nerve-Hemidiaphragm (Neuromuscular Transmission) Ex_Vivo_Models->Nerve_Diaphragm In_Vivo_Studies In Vivo Animal Models (Efficacy and Toxicity) Sucrose_Gap->In_Vivo_Studies Nerve_Diaphragm->In_Vivo_Studies Behavioral_Tests Behavioral Assessments (e.g., Walking in EAE models) In_Vivo_Studies->Behavioral_Tests Toxicity_Assay Toxicity and PK/PD Studies In_Vivo_Studies->Toxicity_Assay Lead_Optimization Lead Optimization Behavioral_Tests->Lead_Optimization Toxicity_Assay->Lead_Optimization

Caption: Experimental workflow for screening 4-aminopyridine derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research questions.

Protocol 1: Assessment of Neuromuscular Transmission using the Mouse Phrenic Nerve-Hemidiaphragm Preparation

Objective: To evaluate the effect of 4-aminopyridine derivatives on neuromuscular transmission and their ability to reverse neuromuscular blockade.

Materials:

  • Krebs-Ringer solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose), bubbled with 95% O2 / 5% CO2.

  • 4-Aminopyridine derivative stock solution.

  • Neuromuscular blocking agent (e.g., d-tubocurarine).

  • Dissection microscope and tools.

  • Organ bath with stimulating and recording electrodes.

  • Force transducer and data acquisition system.

  • Adult mouse (e.g., C57BL/6).

Procedure:

  • Preparation of the Phrenic Nerve-Hemidiaphragm:

    • Euthanize the mouse using a humane and approved method.

    • Rapidly dissect the phrenic nerve and hemidiaphragm.

    • Mount the preparation in an organ bath containing continuously oxygenated Krebs-Ringer solution at 37°C.

    • Attach the central tendon of the diaphragm to a force transducer.

    • Place the phrenic nerve on stimulating electrodes.

  • Baseline Recording:

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at 0.1 Hz).

    • Record the isometric twitch contractions for a stable baseline period (e.g., 20-30 minutes).

  • Induction of Neuromuscular Blockade (Optional):

    • Introduce a neuromuscular blocking agent (e.g., d-tubocurarine) to the organ bath to achieve a desired level of twitch tension inhibition (e.g., 80-90%).

  • Application of 4-Aminopyridine Derivative:

    • Add the 4-aminopyridine derivative to the organ bath in a cumulative or single-dose manner.

    • Record the changes in twitch tension over time. An increase in twitch tension indicates a reversal of the blockade or a direct enhancement of neuromuscular transmission.

  • Data Analysis:

    • Measure the amplitude of the twitch contractions before and after the application of the test compound.

    • Express the effect as a percentage of the baseline twitch height or as a percentage reversal of the neuromuscular blockade.

    • If a dose-response curve is generated, calculate the EC50 value.

Protocol 2: Evaluation of Axonal Conduction in an Ex Vivo Spinal Cord Injury Model using Double Sucrose Gap Recording

Objective: To assess the ability of 4-aminopyridine derivatives to restore compound action potentials (CAPs) in injured spinal cord white matter.

Materials:

  • Artificial cerebrospinal fluid (aCSF).

  • Isotonic sucrose solution.

  • 4-Aminopyridine derivative stock solution.

  • Double sucrose gap recording chamber.

  • Stimulating and recording amplifiers.

  • Data acquisition system.

  • Adult guinea pig or rat.

Procedure:

  • Spinal Cord Preparation:

    • Euthanize the animal and dissect a strip of dorsal white matter from the spinal cord.

    • Transfer the tissue to the double sucrose gap chamber.

  • Chamber Setup and Recording:

    • The central compartment of the chamber is perfused with aCSF. The two outer compartments are perfused with isotonic sucrose solution to isolate the central recording area electrically. A fourth compartment contains isotonic KCl for depolarization.

    • One end of the tissue is placed in the stimulating compartment, and the other in the recording compartment.

    • Stimulate the tissue and record the baseline compound action potential (CAP).

  • Induction of Injury:

    • Induce a compression or stretch injury to the central portion of the spinal cord strip to reduce the CAP amplitude.

  • Application of 4-Aminopyridine Derivative:

    • Perfuse the central compartment with aCSF containing the 4-aminopyridine derivative at various concentrations.

    • Record the CAP at regular intervals to observe any restoration of the signal.

  • Data Analysis:

    • Measure the amplitude and area of the CAP before injury, after injury, and after drug application.

    • Calculate the percentage of CAP recovery induced by the derivative.

    • Construct a dose-response curve and determine the EC50.

Protocol 3: Characterization of Potassium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and mechanism of action of 4-aminopyridine derivatives on specific voltage-gated potassium channels.

Materials:

  • Cell line expressing the potassium channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subtype).

  • External and internal recording solutions.

  • 4-Aminopyridine derivative stock solution.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation:

    • Plate the cells on coverslips for recording.

  • Patch-Clamp Recording:

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -80 mV).

    • Apply a voltage-step protocol to elicit potassium currents.

  • Drug Application:

    • Perfuse the cell with the external solution containing the 4-aminopyridine derivative at different concentrations.

    • Record the potassium currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the derivative.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

    • Analyze changes in current kinetics (e.g., activation, inactivation) to understand the mechanism of block.

Application Notes and Protocols for (4-Aminopyridin-2-yl)methanol in Neuromuscular Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for (4-Aminopyridin-2-yl)methanol in neuromuscular transmission studies is limited. The following application notes and protocols are based on the well-established effects of its parent compound, 4-Aminopyridine (4-AP), a widely used potassium channel blocker. Researchers should use this information as a starting point and optimize concentrations and protocols for this compound accordingly.

Introduction

This compound is a derivative of 4-Aminopyridine (4-AP). 4-AP is a potent agent for studying and modulating neuromuscular transmission. Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels in the presynaptic nerve terminal. This action prolongs the duration of the action potential, leading to an increased influx of calcium (Ca2+) ions and a subsequent enhancement of acetylcholine (ACh) release into the synaptic cleft.[1][2][3] This property makes it an invaluable tool for investigating synaptic function, potentiation of neurotransmitter release, and for reversing neuromuscular blockade.

Mechanism of Action

The primary mode of action of 4-AP, and presumably this compound, is the blockade of presynaptic voltage-gated K+ channels.[1][4] This inhibition of K+ efflux during an action potential leads to a prolongation of the depolarization phase. The extended depolarization keeps voltage-gated Ca2+ channels open for a longer duration, thereby increasing Ca2+ influx into the nerve terminal.[2] Elevated intracellular Ca2+ concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of acetylcholine into the synaptic cleft.[2] This leads to larger end-plate potentials (EPPs) in the postsynaptic muscle fiber, increasing the probability of muscle action potential generation and subsequent muscle contraction.[5]

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential (AP) K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Ca_ion Ca2+ Influx Ca_channel->Ca_ion Vesicles Synaptic Vesicles (containing ACh) Ca_ion->Vesicles Triggers Fusion ACh_release ACh Release Vesicles->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChR Nicotinic ACh Receptors ACh->AChR Binds EPP End-Plate Potential (EPP) AChR->EPP Generates Compound This compound (or 4-AP) Compound->K_channel Blocks

Figure 1: Mechanism of action of 4-AP at the neuromuscular junction.

Quantitative Data Summary

The following tables summarize the reported effects and concentrations of 4-Aminopyridine in various neuromuscular junction preparations. These values should serve as a guide for determining appropriate starting concentrations for this compound.

Table 1: Effective Concentrations of 4-Aminopyridine

Concentration RangeEffectModel SystemReference
5 µM (5 x 10-6 M)2-fold increase in quantal content of the end-plate potentialFrog neuromuscular junction[6]
20 - 200 µMEnhanced evoked transmitter release and amplitude of end-plate potentialsRat diaphragm neuromuscular junction[3]
100 µM97% enhancement of quantal content of the first EPPRat diaphragm neuromuscular junction[3]
10 - 300 µMIncreased indirectly evoked twitchesMouse diaphragm[7]
500 µM (5 x 10-4 M)Prolonged duration of the nerve terminal action potentialFrog neuromuscular junction[6]

Table 2: Electrophysiological Effects of 4-Aminopyridine

ParameterEffectNotesReferences
End-Plate Potential (EPP) AmplitudeDose-dependent increase---[5][7]
Quantal Content of ACh ReleaseIncreased---[3][7]
Miniature End-Plate Potential (mEPP) AmplitudeMinimal to no effectIndicates a presynaptic site of action.[2][5]
mEPP FrequencyMinimal to no effect in rat; may increase in some frog endplates---[2][5]
Nerve Terminal Action Potential DurationProlonged at higher concentrations---[6]
Repetitive FiringCan induce repetitive firing in nerve terminalsObserved following a single nerve impulse.[2][7]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on neuromuscular transmission.

Protocol 1: In Vitro Electrophysiology at the Neuromuscular Junction

This protocol is designed for intracellular recording from a muscle fiber to measure EPPs and mEPPs.

  • Preparation: A common preparation is the phrenic nerve-hemidiaphragm of a mouse or rat, or the sciatic nerve-sartorius muscle of a frog. The tissue is dissected and mounted in a recording chamber continuously perfused with an appropriate physiological saline solution (e.g., Krebs-Ringer solution for mammals, Ringer's solution for amphibians) bubbled with 95% O2 / 5% CO2 and maintained at a physiological temperature.

  • Procedure:

    • Lower the temperature or add a neuromuscular blocking agent (e.g., d-tubocurarine) to the saline to prevent muscle contraction and allow for stable intracellular recordings.

    • Place a stimulating electrode on the motor nerve and a recording microelectrode (filled with 3M KCl) into a muscle fiber near the end-plate region.

    • Record baseline mEPPs (spontaneous release) and EPPs (evoked by nerve stimulation).

    • Prepare a stock solution of this compound in the physiological saline.

    • Perfuse the preparation with saline containing the desired concentration of this compound (start with a low micromolar range, e.g., 1-10 µM, and increase stepwise).

    • After a sufficient incubation period (e.g., 15-30 minutes), record mEPPs and EPPs again.

    • Wash out the compound with fresh saline to observe reversibility of the effects.

  • Data Analysis: Compare the amplitude and frequency of mEPPs, and the amplitude and quantal content of EPPs before and after application of the compound.

start Start dissect Dissect and mount neuromuscular preparation start->dissect setup Position stimulating (nerve) and recording (muscle) electrodes dissect->setup baseline Record baseline mEPPs and EPPs setup->baseline apply_compound Perfuse with This compound baseline->apply_compound record_treatment Record mEPPs and EPPs during treatment apply_compound->record_treatment washout Washout with fresh saline record_treatment->washout record_washout Record mEPPs and EPPs after washout washout->record_washout analyze Analyze data (amplitude, frequency, quantal content) record_washout->analyze end End analyze->end

Figure 2: Workflow for in vitro electrophysiology.

Protocol 2: Muscle Contractility Studies

This protocol measures the effect of the compound on the force of muscle contraction.

  • Preparation: Use a nerve-muscle preparation as described in Protocol 1. Attach the muscle tendon to a force transducer.

  • Procedure:

    • Stimulate the motor nerve with single pulses or a train of pulses (tetanic stimulation) to elicit muscle contractions.

    • Record the baseline twitch tension or tetanic force.

    • Introduce this compound into the bathing solution at the desired concentration.

    • After an incubation period, repeat the nerve stimulation and record the muscle contraction force.

    • To confirm a presynaptic site of action, you can also directly stimulate the muscle to elicit contractions and observe if the compound has any effect on directly evoked twitches. 4-AP typically has no effect on directly evoked twitches.[7]

  • Data Analysis: Compare the force of contraction before and after the application of the compound.

Safety and Handling

Aminopyridine compounds can have significant physiological effects, including central nervous system stimulation.[4] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling the compound. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

Conclusion

This compound, based on the properties of its parent compound 4-AP, is a promising tool for studying neuromuscular transmission. Its ability to enhance acetylcholine release makes it useful for investigating presynaptic mechanisms, overcoming neuromuscular blockade, and potentially exploring therapeutic strategies for disorders of neuromuscular transmission such as Lambert-Eaton myasthenic syndrome and myasthenia gravis.[8] Careful dose-response studies are recommended to determine the optimal concentrations for specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Aminopyridin-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective route involves the reduction of a suitable precursor such as 4-aminopyridine-2-carboxylic acid or its corresponding ester (e.g., methyl 4-aminopyridine-2-carboxylate). This method is often preferred due to the commercial availability of the starting materials.

Q2: What are the primary challenges encountered during the synthesis of this compound?

Researchers may face challenges such as low product yield, the formation of impurities, and difficulties in product isolation and purification. Specific issues can include incomplete reduction of the starting material or side reactions involving the amino group.

Q3: How can I monitor the progress of the reduction reaction?

Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.

Q4: What are typical impurities observed in the synthesis of this compound?

Common impurities may include unreacted starting material (4-aminopyridine-2-carboxylic acid or its ester), over-reduced byproducts, or compounds resulting from side reactions of the amino group. In syntheses starting from related precursors, byproducts like 4-pyridone derivatives have been observed[1].

Q5: What purification methods are effective for this compound?

Purification can be achieved through techniques such as acid-base extraction to remove non-basic impurities, followed by crystallization or column chromatography. The choice of solvent for crystallization is critical to obtain a high-purity product.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Suggestion
Incomplete Reduction - Increase the equivalents of the reducing agent. - Extend the reaction time. - Increase the reaction temperature, if the stability of the product allows. - Ensure the reducing agent is fresh and active.
Degradation of Product - If heating, consider if the product is thermally labile. - Work-up conditions might be too harsh (e.g., strongly acidic or basic). Neutralize the reaction mixture carefully.
Side Reactions - The amino group may react with certain reagents. Consider protecting the amino group if incompatible with the reaction conditions. - In some reductions, hydrolysis of the amino group to a pyridone can occur[1].
Poor Product Isolation - Optimize the extraction solvent and pH to ensure the product partitions into the desired phase. - If the product is water-soluble, perform multiple extractions with an appropriate organic solvent.
Impurity Formation

Problem: Analytical analysis (TLC, LC-MS, NMR) shows the presence of significant impurities in the crude product.

Potential Cause Troubleshooting Suggestion
Unreacted Starting Material - See "Incomplete Reduction" under Low Yield.
Formation of Byproducts - Lowering the reaction temperature may improve selectivity. - A milder reducing agent might be necessary. - For related aminopyridine syntheses, byproducts such as N-oxides or azo compounds have been reported under certain reductive conditions[1].
Contamination from Reagents or Solvents - Use high-purity reagents and solvents. - Ensure all glassware is clean and dry.
Reaction Stalls

Problem: The reaction does not proceed to completion, with starting material remaining even after an extended period.

Potential Cause Troubleshooting Suggestion
Inactive Reducing Agent - Use a freshly opened bottle of the reducing agent or test its activity on a known substrate.
Poor Solubility of Starting Material - Choose a solvent in which the starting material is more soluble at the reaction temperature. - Increase the volume of the solvent.
Insufficient Mixing - Ensure efficient stirring, especially for heterogeneous reactions.
Incorrect pH - Some reductions are pH-sensitive. Ensure the reaction mixture is at the optimal pH for the chosen reducing agent.

Quantitative Data

Table 1: Comparison of Yields for Related Aminopyridine Syntheses

Product Starting Material Reaction Type Yield (%) Reference
2-Aminopyridine-4-methanol2-Chloropyridine-4-methanol and AmmoniaAmmonolysis80-85[2]
4-Aminopyridine4-Nitropyridine-N-oxide and Fe/H₂SO₄Reduction85-90[1]
4-Aminopyridine-2-carboxylic acidPicloramHydrogenation99
Methyl 4-aminopyridine-2-carboxylateMethyl 4-azidopyridine-2-carboxylateHydrogenation90[3]

Experimental Protocols

Protocol: Synthesis of this compound via Reduction of Methyl 4-aminopyridine-2-carboxylate

This protocol is based on a general procedure for the reduction of a pyridine carboxylate.

Materials:

  • Methyl 4-aminopyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve methyl 4-aminopyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration: A granular precipitate will form. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and washings. If necessary, extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by crystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product start Methyl 4-aminopyridine-2-carboxylate reduction Reduction (e.g., LiAlH4 in THF) start->reduction 1. Add to reducing agent quench Quenching reduction->quench 2. After reaction completion extraction Extraction quench->extraction 3. Isolate crude product purification Purification (Crystallization/Chromatography) extraction->purification 4. Purify product This compound purification->product TroubleshootingTree start Low Yield or Incomplete Reaction? check_reductant Is the reducing agent active? start->check_reductant Yes check_solubility Is the starting material fully dissolved? start->check_solubility Yes increase_equivalents Increase equivalents of reducing agent or reaction time. check_reductant->increase_equivalents Yes replace_reductant Use fresh reducing agent. check_reductant->replace_reductant No change_solvent Use a more suitable solvent or increase solvent volume. check_solubility->change_solvent No impurities Are there significant impurities? check_solubility->impurities Yes purify Optimize purification protocol (e.g., recrystallization solvent, chromatography). impurities->purify Yes side_reactions Consider side reactions (e.g., reaction at amino group). impurities->side_reactions If purification is difficult

References

Technical Support Center: 4-Aminopyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminopyridine (4-AP) and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with 4-aminopyridine in preclinical research?

A1: In preclinical studies, the most frequently reported side effects of 4-aminopyridine are related to the central nervous system (CNS). These include hyperexcitability, tremors, ataxia, and seizures.[1][2] Other common side effects involve the gastrointestinal system (nausea, vomiting), cardiovascular system (hypertension, tachycardia), and general systemic effects like diaphoresis (excessive sweating).[1] The incidence and severity of these side effects are generally dose-dependent.[1][3]

Q2: Are there differences in the side effect profiles of 4-aminopyridine and its derivatives?

A2: Yes, derivatives of 4-aminopyridine can exhibit different side effect profiles. For instance, 3,4-diaminopyridine (3,4-DAP) is reported to have reduced systemic tolerability compared to 4-AP in some studies.[4] Other derivatives, such as N-(4-pyridyl) methyl carbamate, N-(4-pyridyl) ethyl carbamate, and N-(4-pyridyl) t-butyl carbamate, have been synthesized to potentially enhance therapeutic effects while minimizing side effects, and they show different dose-response profiles for enhancing axonal conduction.[5] Researchers should consult specific literature for the side effect profile of the particular derivative they are using.

Q3: What is the primary mechanism of action of 4-aminopyridine that leads to its side effects?

A3: 4-Aminopyridine is a blocker of voltage-gated potassium (K+) channels.[1] By blocking these channels, it prolongs the action potential duration and increases the influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters like acetylcholine and glutamate.[1][6] This generalized increase in neuronal excitability is responsible for many of the observed side effects, particularly seizures and tremors.[6]

Troubleshooting Guides

Neurological Side Effects

Q4: My animal model is experiencing seizures after 4-aminopyridine administration. What should I do?

A4: Seizures are a known and serious side effect of 4-aminopyridine, especially at higher doses.[1][7]

  • Immediate Action: If an animal experiences a seizure, the priority is to ensure its safety. Place the animal in a padded cage to prevent injury. If the seizure is prolonged (status epilepticus), administration of an anticonvulsant like diazepam may be necessary, as has been shown to be effective in animal studies.[8]

  • Dose Adjustment: The risk of seizures is dose-related.[1][9] Review your experimental protocol and consider reducing the dose of 4-aminopyridine in subsequent experiments.

  • Monitoring: Implement continuous monitoring of the animals after 4-AP administration, including behavioral observation and, if possible, electroencephalography (EEG) to detect seizure activity.[10][11]

Q5: I am observing tremors and ataxia in my animals. How can I mitigate these effects?

A5: Tremors and ataxia are common neurological side effects indicating CNS hyperexcitability.[1]

  • Dose-Response Assessment: Conduct a dose-response study to determine the minimal effective dose that achieves your desired therapeutic effect with the least motor impairment.

  • Behavioral Scoring: Use a standardized behavioral scoring system to quantify the severity of tremors and ataxia at different time points after administration. This will help in objectively assessing the impact of dose adjustments.

  • Route of Administration: The route of administration can influence the peak plasma concentration and the incidence of side effects. Consider alternative routes (e.g., oral gavage vs. intraperitoneal injection) that may provide a slower absorption and a more sustained, lower peak concentration.

Cardiovascular Side Effects

Q6: I am concerned about the potential cardiovascular effects of 4-aminopyridine in my experiment. How can I monitor for these?

A6: 4-Aminopyridine can cause cardiovascular effects such as hypertension and tachycardia.[12]

  • Hemodynamic Monitoring: In larger animal models like dogs, telemetric devices can be implanted for continuous monitoring of blood pressure and heart rate.[13][14]

  • Electrocardiogram (ECG): For a detailed assessment of cardiac function, ECG recordings should be performed. Key parameters to analyze include heart rate, and PR, QRS, and QT intervals to detect any arrhythmias or conduction abnormalities.[12][15]

  • Dose Selection: Cardiovascular side effects are more prominent at higher doses. Use the lowest effective dose and be aware that doses exceeding 1.0 mg/kg can produce significant cardiovascular changes.[3]

Gastrointestinal Side Effects

Q7: My animals are showing signs of gastrointestinal distress (e.g., nausea, reduced motility) after receiving 4-aminopyridine. How can I assess and manage this?

A7: Gastrointestinal side effects like nausea and vomiting are relatively common.[1] 4-AP can also affect gastrointestinal motility.[16]

  • Motility Assessment: Gastrointestinal transit can be assessed in rodents using non-absorbable markers like charcoal meal or carmine red dye.[16][17] The distance traveled by the marker through the small intestine is measured after a specific time.

  • Behavioral Observation: Observe animals for signs of nausea, such as pica (eating of non-food items like bedding).

  • Formulation: The formulation of 4-aminopyridine can influence gastrointestinal side effects. Slow-release formulations are generally associated with a better side-effect profile compared to immediate-release compounds.[6]

Data Presentation

Table 1: Incidence of Common Adverse Reactions of Dalfampridine (a slow-release formulation of 4-AP) in Multiple Sclerosis Patients (Incidence ≥2% and at a rate greater than placebo)

Adverse ReactionDalfampridine 10 mg Twice DailyPlacebo
Urinary Tract Infection≥2%<2%
Insomnia≥2%<2%
Dizziness≥2%<2%
Headache≥2%<2%
Nausea≥2%<2%
Asthenia≥2%<2%
Back Pain≥2%<2%
Balance Disorder≥2%<2%
Multiple Sclerosis Relapse≥2%<2%
Paresthesia≥2%<2%
Nasopharyngitis≥2%<2%
Constipation≥2%<2%
Dyspepsia≥2%<2%
Pharyngolaryngeal Pain≥2%<2%
Source: AMPYRA® (dalfampridine) Prescribing Information[9]

Table 2: Dose-Dependent Side Effects of 4-Aminopyridine in Humans

Dose RangeCommon Side Effects
0.2-0.5 mg/kgSide effects are uncommon.
0.5-1.0 mg/kgRoutinely produces hyperexcitability.
>1.0 mg/kgCan produce seizure activity.
Source: Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine[3]

Table 3: Approximate Median Lethal Oral Doses (LD50) of 4-Aminopyridine in Different Species

SpeciesLD50 (mg/kg)
Male Rats14
Female Rats22
Source: 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases[6]

Experimental Protocols

Protocol 1: Induction and Monitoring of 4-Aminopyridine-Induced Seizures in Rats

Objective: To induce and monitor seizure activity in rats following systemic administration of 4-aminopyridine.

Materials:

  • 4-aminopyridine (dissolved in sterile saline)

  • Sprague-Dawley rats (250-300g)

  • EEG recording system with implanted electrodes (targeting hippocampus, entorhinal cortex, etc.)[10][11]

  • Video monitoring system

  • Padded observation cages

Procedure:

  • Animal Preparation: Surgically implant bipolar electrodes in the desired brain regions (e.g., hippocampal CA3, entorhinal cortex) of the rats and allow for a recovery period of at least one week.[10][11]

  • Baseline Recording: Record baseline EEG and video for at least 30 minutes before 4-AP administration to ensure the absence of spontaneous seizure activity.

  • 4-AP Administration: Administer a single intraperitoneal (i.p.) injection of 4-aminopyridine at a dose known to induce seizures (e.g., 4-5 mg/kg).[11]

  • Monitoring: Immediately after injection, place the rat in a padded observation cage and begin continuous EEG and video monitoring.

  • Behavioral Seizure Scoring: Observe and score the animal's behavior using a standardized scale (e.g., Racine scale) to classify seizure severity (e.g., facial clonus, forelimb clonus, rearing, falling).

  • EEG Analysis: Analyze the EEG recordings for epileptiform activity, such as interictal spikes and seizure onset patterns (e.g., low-voltage fast activity).[10]

  • Post-ictal Period: Continue monitoring for a sufficient period after the last observed seizure to assess recovery.

Protocol 2: Cardiovascular Safety Assessment in Conscious Dogs

Objective: To assess the cardiovascular effects of 4-aminopyridine in conscious, telemetered dogs.

Materials:

  • 4-aminopyridine

  • Beagle dogs with surgically implanted telemetry devices for ECG and blood pressure monitoring

  • Data acquisition and analysis software

Procedure:

  • Acclimatization: Acclimate the telemetered dogs to the study environment.

  • Baseline Data Collection: Collect baseline cardiovascular data (ECG, heart rate, systolic and diastolic blood pressure) for a sufficient period (e.g., 24 hours) before drug administration.

  • Drug Administration: Administer 4-aminopyridine orally at the desired dose(s).

  • Continuous Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dose.[13]

  • Data Analysis:

    • Heart Rate: Calculate the heart rate from the ECG recordings.

    • Blood Pressure: Measure systolic, diastolic, and mean arterial pressure.

    • ECG Intervals: Analyze the ECG for changes in PR, QRS, and QT intervals. The QTc (corrected QT) interval should be calculated using a species-specific formula (e.g., Bazett's or Van de Water's).

  • Reporting: Report any significant changes from baseline in any of the measured cardiovascular parameters.

Protocol 3: Assessment of Gastrointestinal Motility in Mice

Objective: To evaluate the effect of 4-aminopyridine on gastrointestinal transit in mice.

Materials:

  • 4-aminopyridine

  • Mice (fasted overnight with free access to water)

  • Charcoal meal (e.g., 5% charcoal in 10% gum acacia) or carmine red dye (6% in 0.5% methylcellulose)[16][17]

  • Oral gavage needles

Procedure:

  • Drug Administration: Administer 4-aminopyridine or vehicle to the mice via the desired route (e.g., oral gavage, i.p.).

  • Marker Administration: After a predetermined time (e.g., 30 minutes), administer a single oral dose of the charcoal meal (e.g., 0.3 mL per mouse).

  • Transit Time: After a specific period (e.g., 20-30 minutes), humanely euthanize the mice.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus. Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Protocol 4: Assessment of Hepatotoxicity in Rats

Objective: To evaluate the potential hepatotoxicity of repeated 4-aminopyridine administration in rats.

Materials:

  • 4-aminopyridine

  • Wistar rats

  • Blood collection supplies

  • Kits for measuring liver function enzymes (ALT, AST)

  • Histopathology supplies

Procedure:

  • Dosing: Administer 4-aminopyridine orally to rats daily for a specified period (e.g., 28 days).[18] Include a vehicle control group.

  • Blood Collection: At the end of the treatment period, collect blood samples for biochemical analysis.

  • Biochemical Analysis: Measure the plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage.[19]

  • Histopathology:

    • Humanely euthanize the animals and perform a gross necropsy, paying close attention to the liver.

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin.

    • Process the tissues for histopathological examination (e.g., hematoxylin and eosin staining).

    • A qualified pathologist should examine the slides for any signs of liver damage, such as necrosis, inflammation, or fatty changes.

Mandatory Visualization

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 4AP 4-Aminopyridine K_channel Voltage-gated K+ Channel 4AP->K_channel Blocks Action_Potential Action Potential Prolongation K_channel->Action_Potential Inhibition leads to Ca_channel Voltage-gated Ca2+ Channel Action_Potential->Ca_channel Activates for longer Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers NT_release Increased Neurotransmitter Release (e.g., Acetylcholine, Glutamate) Vesicle_fusion->NT_release Receptors Neurotransmitter Receptors NT_release->Receptors Activates Excitability Increased Neuronal Excitability Receptors->Excitability Side_Effects Potential Side Effects (Seizures, Tremors) Excitability->Side_Effects Leads to Experimental_Workflow cluster_Seizure Seizure Assessment Workflow cluster_Cardio Cardiovascular Assessment Workflow cluster_GI GI Motility Assessment Workflow Animal_Prep_S Electrode Implantation Baseline_EEG Baseline EEG & Video Recording Animal_Prep_S->Baseline_EEG 4AP_Admin_S 4-AP Administration (i.p.) Baseline_EEG->4AP_Admin_S Monitoring_S Continuous EEG & Video Monitoring 4AP_Admin_S->Monitoring_S Data_Analysis_S Behavioral Scoring & EEG Analysis Monitoring_S->Data_Analysis_S Animal_Prep_C Telemetry Device Implantation Baseline_Cardio Baseline ECG & Blood Pressure Animal_Prep_C->Baseline_Cardio 4AP_Admin_C 4-AP Administration (Oral) Baseline_Cardio->4AP_Admin_C Monitoring_C Continuous Telemetry Recording 4AP_Admin_C->Monitoring_C Data_Analysis_C Analysis of HR, BP, ECG Intervals Monitoring_C->Data_Analysis_C Fasting Overnight Fasting 4AP_Admin_G 4-AP Administration Fasting->4AP_Admin_G Marker_Admin Oral Administration of Marker 4AP_Admin_G->Marker_Admin Euthanasia Euthanasia & Intestine Dissection Marker_Admin->Euthanasia Measurement Measure Transit Distance Euthanasia->Measurement

References

Overcoming solubility issues with (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Aminopyridin-2-yl)methanol and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound and its hydrochloride salt?

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound hydrochloride into an aqueous buffer. What is the likely cause?

A2: This is a common issue known as "salting out" or precipitation upon solvent change. The compound may be highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous buffer, especially at neutral or alkaline pH. The hydrochloride salt's solubility is pH-dependent; it is more soluble at a lower pH. When diluted into a buffer with a higher pH, it may convert to the less soluble free base form, causing it to precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound hydrochloride for in vitro experiments?

A3: For most in vitro applications, preparing a concentrated stock solution in an anhydrous polar aprotic solvent like DMSO is recommended. It is crucial to use a concentration that ensures complete dissolution. For aqueous-only applications, attempting to dissolve the hydrochloride salt directly in a slightly acidic buffer may be successful.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q5: How should I store stock solutions of this compound hydrochloride?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. The powder form of the hydrochloride salt should be stored under desiccated conditions.

Troubleshooting Guide

Issue: The compound will not dissolve in my chosen solvent.
Possible Cause Troubleshooting Step
Low intrinsic solubility in the selected solvent. Try a different solvent. For the hydrochloride salt, start with water or a slightly acidic buffer. For the free base or if aqueous solubility is low, try polar organic solvents like DMSO, DMF, or ethanol.
Incomplete dissolution. Use gentle warming (e.g., a 37°C water bath) and vortexing or sonication to aid dissolution. Ensure you have not exceeded the solubility limit.
Compound has degraded. Ensure the compound has been stored correctly. If in doubt, obtain a fresh supply.
Issue: The compound precipitates out of solution after dilution into aqueous media.
Possible Cause Troubleshooting Step
pH of the aqueous medium is too high. The hydrochloride salt is more soluble at a lower pH. Try diluting your stock solution into a buffer with a pH below 7.
"Salting out" effect due to rapid solvent change. Optimize your dilution procedure. Instead of adding the stock directly to the final volume, perform a serial dilution. First, dilute the stock in a smaller volume of the medium, mix thoroughly, and then add this intermediate dilution to the final volume. Pre-warming the aqueous medium to 37°C can also help.
The final concentration exceeds the compound's solubility in the aqueous medium. Determine the maximum soluble concentration in your final assay medium through a solubility test. You may need to work at a lower concentration.
Interaction with buffer components. Certain buffers, like phosphate-buffered saline (PBS), can sometimes form less soluble salts with compounds. If you suspect this, consider switching to an alternative buffer system like HEPES or MOPS.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₆H₈N₂OC₆H₉ClN₂O
Molecular Weight 124.14 g/mol 160.60 g/mol [1]
Appearance SolidData not available
Melting Point 114-115 °CData not available
Boiling Point 271.7 °C at 760 mmHgData not available

Table 2: Comparison with the Related Compound 4-Aminopyridine (4-AP)

Disclaimer: 4-Aminopyridine is a different compound. This data is provided for contextual purposes only, as detailed solubility data for this compound is not widely published.

Property4-Aminopyridine (4-AP)
Molecular Formula C₅H₆N₂
Molecular Weight 94.11 g/mol
Solubility in Water Soluble (112 g/L at 20°C)[2]
Solubility in Organic Solvents Soluble in methanol, ethanol, DMSO, and DMF.[2]
Mechanism of Action Potassium channel blocker.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (MW: 160.60 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound hydrochloride required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 1.606 mg.

  • Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, briefly sonicate the tube in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex inspect Visually Inspect for Clarity vortex->inspect aliquot Aliquot and Store at -20°C/-80°C inspect->aliquot prewarm Pre-warm Aqueous Medium (37°C) serial_dilute Serial Dilution prewarm->serial_dilute final_dilution Add to Final Volume serial_dilute->final_dilution precipitation Precipitation Observed? final_dilution->precipitation check_ph Check pH of Final Solution precipitation->check_ph Yes change_buffer Consider Alternative Buffer check_ph->change_buffer lower_conc Lower Final Concentration change_buffer->lower_conc

Caption: A step-by-step workflow for preparing and troubleshooting solutions of this compound.

putative_moa cluster_membrane Neuronal Membrane kv_channel Voltage-gated K+ Channel (Kv) intracellular Intracellular block Blocks K+ Efflux kv_channel->block extracellular Extracellular compound This compound (Hypothesized) compound->kv_channel Binds to and blocks prolong Prolongs Action Potential block->prolong release Enhances Neurotransmitter Release prolong->release

Caption: Putative mechanism of action for this compound as a potassium channel blocker.

References

Technical Support Center: Purification of (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Aminopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a polar and basic compound, are recrystallization, column chromatography (both normal and reverse-phase), and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Often, a combination of these methods yields the best results.[1]

Q2: My compound streaks and shows significant peak tailing during silica gel column chromatography. What causes this and how can I fix it?

A2: Peak tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[1][2] This is due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent.[1][2] This neutralizes the acidic sites on the silica, leading to more symmetrical peaks and improved separation. Alternatively, using a different stationary phase like basic or neutral alumina can also prevent this issue.[2]

Q3: I am struggling to find a suitable solvent for recrystallizing my this compound. What is a good strategy for solvent selection?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of this compound, with its amino and hydroxyl groups, polar solvents are a good starting point. Screening a range of solvents with varying polarities is recommended. Common choices for aminopyridine derivatives include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures such as benzene/ligroin or ethyl acetate/hexane.[3][4] The ideal solvent will have a steep solubility curve for your compound.

Q4: Can acid-base extraction be used to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic impurities.[1] The process involves dissolving the crude material in an organic solvent and washing with an aqueous acid (e.g., dilute HCl). The basic aminopyridine will be protonated to form a water-soluble salt and move to the aqueous layer. The organic layer containing impurities can then be discarded. Subsequently, the aqueous layer is basified to regenerate the free base, which can then be extracted back into an organic solvent.[1][2]

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization

Problem: The compound separates as a liquid (oil) instead of forming solid crystals during recrystallization.

Possible Causes & Solutions:

CauseSolution
High degree of supersaturation Cool the solution more slowly to allow for controlled crystal growth. Scratch the inside of the flask with a glass rod to induce nucleation.
Presence of impurities Impurities can lower the melting point of the mixture. Try purifying the crude material by a different method first, such as column chromatography, to remove some of the impurities.
Inappropriate solvent The boiling point of the solvent may be too high. Use a lower-boiling solvent or a solvent mixture.
Issue 2: Poor Separation in Column Chromatography

Problem: The compound co-elutes with impurities, resulting in poor separation.

Possible Causes & Solutions:

CauseSolution
Inappropriate eluent polarity Optimize the solvent system using Thin Layer Chromatography (TLC) first. For polar compounds, a gradient elution from a less polar to a more polar solvent system (e.g., from 100% dichloromethane to a mixture of dichloromethane/methanol) is often effective.[5]
Column overloading Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[6]
Sample loaded in a strong solvent If possible, dissolve the sample in the initial, least polar mobile phase. If the sample is not soluble, perform a "dry load" by adsorbing the compound onto a small amount of silica gel before loading it onto the column.[2]

Data Presentation

Physicochemical Properties of this compound and Related Compounds
PropertyThis compound4-Aminopyridine (for comparison)
Molecular Formula C₆H₈N₂OC₅H₆N₂
Molecular Weight 124.14 g/mol 94.11 g/mol [7]
Melting Point 114-115 °C155-158 °C
Boiling Point 271.7 °C at 760 mmHg273 °C
Appearance SolidWhite crystalline material[7]
Recommended Solvent Systems for Purification
Purification MethodSolvent/Eluent SystemRationale/Comments
Recrystallization Isopropanol, Ethanol, Ethyl Acetate/HexaneGood for polar compounds. A mixed solvent system allows for fine-tuning of polarity.
Normal-Phase Chromatography Dichloromethane/Methanol (e.g., 95:5) + 0.5% TriethylamineMethanol increases the polarity to elute the polar compound. Triethylamine is added to prevent peak tailing.[2][5]
Acid-Base Extraction Organic Solvent: Ethyl Acetate or Dichloromethane; Aqueous Acid: 1M HCl; Aqueous Base: Saturated NaHCO₃ or 1M NaOHEfficiently separates the basic product from non-basic impurities.[1][2]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Isopropanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture to boiling while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable mobile phase, for example, a 95:5 mixture of dichloromethane and methanol with 0.5% triethylamine.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid acid_base_extraction Perform Acid-Base Extraction start->acid_base_extraction If non-basic impurities are suspected recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 purity_check3 Check Purity (TLC/HPLC) acid_base_extraction->purity_check3 purity_check1->column_chromatography Purity < 98% end Pure Product purity_check1->end Purity > 98% purity_check2->end Purity > 98% further_purification Further Purification Needed purity_check2->further_purification Purity < 98% purity_check3->column_chromatography Purity < 98% purity_check3->end Purity > 98% further_purification->acid_base_extraction

Caption: Decision workflow for selecting a purification method.

Chromatography_Troubleshooting start Peak Tailing Observed in Silica Gel Chromatography add_base Add 0.5-1% Triethylamine or Ammonium Hydroxide to Eluent start->add_base change_stationary_phase Switch to Neutral or Basic Alumina Stationary Phase start->change_stationary_phase check_purity Re-evaluate Peak Shape and Purity add_base->check_purity change_stationary_phase->check_purity resolved Issue Resolved check_purity->resolved

Caption: Troubleshooting peak tailing in chromatography.

References

Preventing degradation of (4-Aminopyridin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (4-Aminopyridin-2-yl)methanol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by several factors, including:

  • pH: Both acidic and basic conditions can promote hydrolysis of the molecule.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Pyridine-containing compounds are known to be susceptible to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the aminopyridine ring or the methanol group.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Visual indicators of degradation can include a change in the color or clarity of the solution. Analytically, degradation can be detected using techniques like High-Performance Liquid Chromatography (HPLC). In an HPLC chromatogram, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q3: What are the recommended storage conditions for a solution of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C or below, though freeze-thaw cycles should be minimized.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

  • pH: Maintain a neutral pH if possible, as both strongly acidic and basic conditions can accelerate degradation. The use of a buffered solution may be beneficial.

Q4: Which solvents are recommended for dissolving this compound?

  • Aqueous buffers: Phosphate or acetate buffers at a neutral pH can be suitable.

  • Organic solvents: Methanol, ethanol, and acetonitrile are common solvents for pyridine derivatives. The choice will depend on the specific experimental requirements. It is advisable to prepare fresh solutions and avoid prolonged storage in any solvent without stability data.

Troubleshooting Guides

Issue 1: Rapid loss of compound potency observed in experimental results.

This troubleshooting guide follows a logical workflow to identify the cause of compound degradation.

G start Start: Unexpected Loss of Potency check_storage Review Solution Storage Conditions start->check_storage check_light Was the solution protected from light? check_storage->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_temp Was the solution stored at the correct temperature? check_light->check_temp Yes protect_light->check_temp store_cold Action: Store at 2-8°C or frozen for long-term. check_temp->store_cold No check_ph Investigate Solution pH check_temp->check_ph Yes store_cold->check_ph ph_extreme Is the pH acidic or basic? check_ph->ph_extreme buffer_solution Action: Use a buffered solution at neutral pH. ph_extreme->buffer_solution Yes check_oxidation Consider Oxidative Degradation ph_extreme->check_oxidation No buffer_solution->check_oxidation deoxygenate Action: Degas solvent and store under inert gas. check_oxidation->deoxygenate end Conclusion: Degradation Minimized deoxygenate->end

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of unknown peaks in HPLC analysis.

This guide helps to identify the source of unexpected peaks in your chromatogram.

G start Start: Unknown Peaks in HPLC check_blank Analyze a solvent blank. start->check_blank blank_peaks Are peaks present in the blank? check_blank->blank_peaks solvent_issue Source: Solvent or system contamination. blank_peaks->solvent_issue Yes check_control Analyze a freshly prepared standard solution. blank_peaks->check_control No control_peaks Are unknown peaks present in the fresh standard? check_control->control_peaks impurity_issue Source: Impurity in the starting material. control_peaks->impurity_issue Yes degradation_issue Conclusion: Peaks are likely degradation products. control_peaks->degradation_issue No perform_forced_gradation perform_forced_gradation degradation_issue->perform_forced_gradation perform_forced_degradation Action: Perform forced degradation studies to confirm.

Caption: Troubleshooting guide for identifying unknown HPLC peaks.

Data Presentation

Stress ConditionDurationTemperature% Degradation (Illustrative)Number of Degradation Products (Illustrative)
0.1 M HCl24 hours60°C15%2
0.1 M NaOH24 hours60°C25%3
10% H₂O₂24 hoursRoom Temp30%4
Thermal48 hours80°C10%1
Photolytic (UV)24 hoursRoom Temp40%5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Analyze the solution directly by HPLC.

  • Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.

Instrumentation and Conditions (to be optimized):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Method Development:

    • Inject the control and stressed samples from the forced degradation study.

    • Optimize the mobile phase composition and gradient to achieve good resolution between the parent compound and all degradation products.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can accurately measure the analyte in the presence of its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This technical support center provides a foundation for understanding and mitigating the degradation of this compound in solution. For specific applications, it is crucial to perform dedicated stability studies under your experimental conditions.

Technical Support Center: (4-Aminopyridin-2-yl)methanol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with (4-Aminopyridin-2-yl)methanol. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, with a focus on pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: this compound is a pyridine derivative with both an amino and a methanol group. While specific experimental data for this compound is limited, its properties can be inferred from its structure and related compounds.

Q2: What is the estimated pKa of this compound and why is it important?

The pKa is a critical parameter as it determines the charge of the molecule at a given pH. At a pH below its pKa, the pyridine ring nitrogen will be protonated, forming a positively charged species, which generally leads to higher aqueous solubility.

Q3: How does pH affect the solubility of this compound?

A3: Due to its basic nature, the solubility of this compound is expected to be highly pH-dependent.

  • Acidic pH (pH < pKa): In acidic solutions, the molecule will be protonated, forming a salt (e.g., hydrochloride salt if HCl is used for acidification). This protonated form is generally much more soluble in aqueous solutions.

  • Neutral to Basic pH (pH > pKa): At a pH above its pKa, the compound will be in its neutral, free base form. This form is typically less soluble in water but more soluble in organic solvents.

Q4: In what solvents is this compound soluble?

A4: Based on data for related aminopyridines, this compound is expected to be soluble in a range of organic solvents. 4-Aminopyridine is soluble in water, ethanol, DMSO, and dimethylformamide (DMF).[4] It is advisable to start with these solvents when preparing stock solutions.

Q5: How should I store solutions of this compound?

A5: For short-term storage, aqueous solutions should be kept at 2-8°C. For long-term storage, it is recommended to prepare aliquots of stock solutions in an appropriate organic solvent (like DMSO) and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The solid compound should be stored at 4°C, protected from light, under an inert atmosphere.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer. The pH of the buffer is too high (above the pKa), and the compound is in its less soluble free base form.Lower the pH of the buffer to at least 1-2 pH units below the estimated pKa (e.g., pH 6.5-7.5) by adding a small amount of a suitable acid (e.g., dilute HCl). This will protonate the pyridine nitrogen and increase aqueous solubility.
The concentration of the compound is too high for its solubility at that temperature.Try gentle warming (e.g., to 37°C) or sonication to aid dissolution. If solubility is still an issue, consider preparing a more dilute solution.
Compound precipitates out of solution after initial dissolution. The pH of the final solution has shifted to be above the pKa of the compound.Re-check and adjust the pH of the solution. Ensure the buffering capacity of your system is sufficient to maintain the desired pH.
The solution is supersaturated.Prepare a fresh solution at a slightly lower concentration.
Experimental results are inconsistent. The compound may be degrading in the experimental medium.Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). Consider preparing fresh solutions for each experiment. While 4-aminopyridine is stable in solid form for extended periods, aqueous solutions are recommended for use within a day.[4]
The compound may be interacting with components of your assay buffer.Review the composition of your buffer for any potential incompatibilities.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Aminopyridine4-Aminopyridine
Molecular Formula C₆H₈N₂OC₅H₆N₂C₅H₆N₂
Molecular Weight 124.14 g/mol 94.11 g/mol 94.11 g/mol
pKa (of conjugate acid) Estimated 8.5 - 9.5~6.86[1]~9.17[2]
Melting Point 114-115 °C[5]59-61 °C155-158 °C
Appearance Solid[5]White or clear colored crystalline solid[1]White to off-white non-hygroscopic powder[2]

Table 2: General Solubility of Aminopyridines

SolventSolubilityReference
WaterSoluble (pH-dependent)[1][4]
EthanolSoluble[1]
DMSOSoluble[4]
DMFSoluble[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable container.

  • Solvent Addition: Add the required volume of an appropriate organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Solution by pH Adjustment

  • Weighing: Weigh the desired amount of this compound solid.

  • Initial Suspension: Add the solid to your desired aqueous buffer (e.g., PBS). The compound may not fully dissolve initially.

  • pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding acid until the solid is fully dissolved. The final pH should be at least 1-2 units below the estimated pKa (e.g., pH 6.5-7.5).

  • Final Volume Adjustment: Adjust the final volume with the buffer.

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation start Start weigh Weigh this compound start->weigh choose_solvent Choose Solvent weigh->choose_solvent organic Organic Solvent (e.g., DMSO) choose_solvent->organic Stock Solution aqueous Aqueous Buffer choose_solvent->aqueous Working Solution dissolve_organic Dissolve (Vortex/Sonicate) organic->dissolve_organic suspend_aqueous Suspend in Buffer aqueous->suspend_aqueous store_stock Store Stock Solution (-20°C / -80°C) dissolve_organic->store_stock use_solution Use Solution in Experiment store_stock->use_solution adjust_ph Adjust pH with Dilute Acid suspend_aqueous->adjust_ph check_dissolution Completely Dissolved? adjust_ph->check_dissolution check_dissolution->adjust_ph No check_dissolution->use_solution Yes end End use_solution->end

Caption: Workflow for preparing solutions of this compound.

troubleshooting_workflow Troubleshooting Dissolution Issues start Start: Compound Precipitation check_ph Check pH of Solution start->check_ph ph_high pH > Estimated pKa? check_ph->ph_high lower_ph Lower pH with Dilute Acid ph_high->lower_ph Yes ph_ok pH is in Optimal Range ph_high->ph_ok No recheck_dissolution Does it Dissolve? lower_ph->recheck_dissolution recheck_dissolution->ph_ok No success Problem Solved recheck_dissolution->success Yes consider_concentration Consider Concentration ph_ok->consider_concentration concentration_high Concentration too High? consider_concentration->concentration_high reduce_concentration Reduce Concentration concentration_high->reduce_concentration Yes use_cosolvent Consider Co-solvent or Warming/Sonication concentration_high->use_cosolvent No reduce_concentration->success use_cosolvent->success end End success->end

Caption: A logical workflow for troubleshooting common dissolution problems.

References

Technical Support Center: (4-Aminopyridin-2-yl)methanol Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (4-Aminopyridin-2-yl)methanol in cell viability and cytotoxicity assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
High background signal in negative control wells Media components like phenol red can interfere with colorimetric assays. Microbial contamination can also lead to false-positive signals.[1]Use phenol red-free medium for colorimetric assays. Regularly check cell cultures for contamination and maintain aseptic techniques.[1]
Inconsistent results between replicate wells Uneven cell seeding, the "edge effect" in multi-well plates, or pipetting errors can cause variability.[2][3]Ensure a homogenous cell suspension before and during plating. To mitigate the edge effect, fill perimeter wells with sterile PBS or media without cells and exclude them from analysis.[2][3] Calibrate pipettes regularly.[2]
Low signal or absorbance values The cell seeding density may be too low, or the incubation time with the assay reagent may be too short.[4][5]Optimize cell seeding density by performing a titration experiment. Increase the incubation time with the assay reagent, ensuring it is within the manufacturer's recommended range.[4][5]
Unexpected increase in viability at high concentrations The compound may be interfering with the assay reagents or inducing cellular metabolic changes unrelated to proliferation.[6]Include a "compound-only" control (compound in cell-free media) to check for direct reduction of the assay reagent.[1][6] Visually inspect cells under a microscope to confirm viability.[6] Consider using a different viability assay based on a different principle (e.g., ATP measurement).
High variability between experiments Biological factors such as cell passage number and culture conditions can contribute to variability.[2] Technical inconsistencies in the experimental procedure are also a common cause.[2]Maintain consistency in cell line type, passage number, and cell culture medium.[2] Standardize all steps of the experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for my cell line?

A1: The optimal concentration will vary depending on the cell line and the experimental objective. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. A typical starting range for a new compound might be from 0.1 µM to 100 µM.

Q2: How long should I incubate the cells with this compound?

A2: Incubation times can range from 24 to 72 hours, depending on the cell doubling time and the nature of the expected effect. A time-course experiment is recommended to determine the optimal exposure time.

Q3: Can I use serum in my cell culture medium during the assay?

A3: Serum components can sometimes interfere with assay reagents.[1] It is advisable to test for any interference by running controls with and without serum. If interference is observed, consider reducing the serum concentration or using a serum-free medium during the final assay steps.

Q4: My this compound is dissolved in DMSO. Will this affect my results?

A4: DMSO can be toxic to cells at higher concentrations.[7] It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all wells, including controls, and is below a cytotoxic level (typically ≤ 0.5%).[7] A vehicle control (cells treated with the same concentration of DMSO without the compound) should always be included.

Q5: What type of cell viability assay is most suitable for this compound treatment?

A5: The choice of assay depends on the suspected mechanism of action.

  • MTT, XTT, and alamarBlue assays measure metabolic activity, which is a good indicator of cell viability.[8][9]

  • Trypan blue exclusion or propidium iodide staining assays measure membrane integrity to distinguish live from dead cells.[10]

  • ATP-based assays quantify the amount of ATP present, which correlates with the number of viable cells.

  • Caspase activity assays can be used to specifically investigate if the compound induces apoptosis.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on metabolic activity.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[11][12]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Cell-Free Interference Control

This protocol helps determine if this compound directly interacts with the assay reagent.[2]

  • Plate Setup: In a 96-well plate, add cell culture medium to wells without cells.

  • Compound Addition: Add the same serial dilutions of this compound used in the cell-based assay to the wells. Include vehicle control wells.[2]

  • Assay Reagent Addition: Add the assay reagent (e.g., MTT solution) to each well.[2]

  • Incubation and Reading: Incubate the plate under the same conditions as the cell viability assay and read the absorbance at the appropriate wavelength.[2] A significant signal in the absence of cells indicates interference.

Putative Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, based on the known effects of the related compound 4-Aminopyridine (4-AP), which is known to block voltage-gated potassium channels and can induce apoptosis.[13][14]

cluster_membrane Cell Membrane cluster_cytosol Cytosol 4_APM This compound VGKC Voltage-Gated K+ Channel 4_APM->VGKC Inhibition P2X7 P2X7 Receptor 4_APM->P2X7 Potential Activation Depolarization Membrane Depolarization VGKC->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx P2X7->Ca_Influx Depolarization->Ca_Channel Activates Mito Mitochondrial Stress Ca_Influx->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative apoptotic pathway of this compound.

Experimental Workflow Diagram

Start Start Experiment Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT) Incubate2->AddReagent Incubate3 Incubate 2-4h AddReagent->Incubate3 Solubilize Add Solubilization Buffer (for MTT) Incubate3->Solubilize Read Read Absorbance/ Fluorescence Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End Problem Inconsistent Results? CheckSeeding Review Cell Seeding Protocol Problem->CheckSeeding Yes HighBackground High Background? Problem->HighBackground No CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting EdgeEffect Mitigate Edge Effects CheckPipetting->EdgeEffect CheckContamination Check for Microbial Contamination HighBackground->CheckContamination Yes LowSignal Low Signal? HighBackground->LowSignal No CheckMedia Use Phenol Red-Free Media CheckContamination->CheckMedia CompoundInterference Run Cell-Free Interference Control CheckMedia->CompoundInterference OptimizeDensity Optimize Cell Seeding Density LowSignal->OptimizeDensity Yes OptimizeIncubation Optimize Reagent Incubation Time OptimizeDensity->OptimizeIncubation

References

Modifying experimental conditions for aminopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopyridine reactions. The following information addresses common issues related to modifying experimental conditions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My aminopyridine synthesis is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low or no conversion in aminopyridine synthesis is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst System: The choice and quality of the catalyst and ligand are critical. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the palladium source should be active. Consider using a pre-catalyst which can form the active Pd(0) species more efficiently. The ligand choice is also crucial, especially for less reactive substrates like chloropyridines, where bulky, electron-rich phosphine ligands are often necessary.[1]

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Many aminopyridine reactions, particularly those involving C-Cl bond activation, require elevated temperatures (e.g., 80-110 °C) to proceed effectively.[1][2] It is essential to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

  • Base Selection: The choice of base is crucial. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used and effective.[1] However, if your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher temperatures or longer reaction times.[3]

  • Solvent Purity: The use of dry, degassed solvents is vital. Water and other impurities can interfere with the catalytic cycle and lead to lower yields. Common solvents for these reactions include toluene, dioxane, and THF.[1]

Q2: I'm observing significant side product formation, particularly dehalogenation. How can I minimize this?

A2: Dehalogenation, the replacement of the halogen on the pyridine ring with a hydrogen atom, is a frequent side reaction in cross-coupling chemistry. This typically occurs when the desired reductive elimination step is slow, allowing for competing pathways. To suppress this side reaction:

  • Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination and side reactions. Switching to a different ligand, often a more sterically hindered one, can sometimes favor the desired product formation.

  • Base Purity: Ensure the base is anhydrous and of high purity. Contamination with hydroxides or moisture can promote dehalogenation.[1]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help to push the equilibrium towards the desired amination product.[1]

  • Strictly Anhydrous Conditions: Meticulously ensure that all reagents and solvents are free of water.

Q3: How do I choose the optimal solvent for my aminopyridine reaction?

A3: The solvent plays a critical role by affecting the solubility of reagents and the stability of catalytic intermediates.[4]

  • Aprotic Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly employed in palladium-catalyzed aminations.[4]

  • Solvent Screening: The optimal solvent can be substrate-dependent. It is often beneficial to screen a variety of solvents to find the one that gives the best results for your specific reaction. For instance, in a study on the amination of polyhalogenated pyridines, water was found to be the optimal reaction medium, affording a high yield of the product.[1]

  • Solubility: Poor solubility of any of the reaction components is a common reason for reaction failure. Ensure that your starting materials, catalyst, and base are sufficiently soluble in the chosen solvent at the reaction temperature.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of aminopyridine synthesis, providing a reference for selecting reaction conditions.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

This table details the results from a study optimizing the reaction between 2-bromofluorene and aniline.

EntryPalladium SourceLigandBaseSolventTime (h)Yield (%)
1Pd(OAc)₂TTBP-HBF₄K₂CO₃Toluene2445
2Pd(OAc)₂TTBP-HBF₄K₃PO₄Toluene2465
3Pd(OAc)₂TTBP-HBF₄Cs₂CO₃Toluene2475
4Pd(OAc)₂BINAPK₂CO₃Toluene4850
5Pd(OAc)₂BINAPK₃PO₄Toluene4855
6Pd(OAc)₂BINAPCs₂CO₃Toluene4880
7Pd(OAc)₂XantphosK₂CO₃Toluene1760
8Pd(OAc)₂XantphosK₃PO₄Toluene1785
9Pd(OAc)₂XantphosCs₂CO₃Toluene1770
13Pd₂(dba)₃TTBP-HBF₄K₃PO₄Toluene2455
14Pd₂(dba)₃BINAPK₃PO₄Toluene4860
15Pd₂(dba)₃BINAPCs₂CO₃Toluene4867

Adapted from ResearchGate G. Djigoué and M. F. N. N'Douongo, Optimization of the Buchwald-Hartwig reaction. 2020.[5]

Table 2: Synthesis of 2-Aminopyridine Derivatives under Solvent-Free Conditions

This table shows the optimization of reaction conditions for the synthesis of a 2-aminopyridine derivative (2b).

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.240
2402420
360640
480390

Adapted from Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI.[6]

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Bromopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried Schlenk flask with the palladium pre-catalyst, ligand, and base.

  • Add the bromopyridine derivative and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.[7][8]

Mandatory Visualization

Troubleshooting Workflow for Low Conversion in Aminopyridine Synthesis

The following diagram outlines a logical workflow for troubleshooting low conversion or reaction failure in aminopyridine synthesis.

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_reagents->start Impure/Wet Reagents (Purify/Dry & Repeat) check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions (Adjust & Repeat) optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base Still Low Yield success Successful Reaction optimize_catalyst->success Improvement optimize_solvent Optimize Solvent (Solubility, Polarity) optimize_base->optimize_solvent Still Low Yield optimize_base->success Improvement optimize_solvent->success Improvement

Caption: A logical workflow for troubleshooting low conversion.

Key Components in a Palladium-Catalyzed Aminopyridine Reaction

This diagram illustrates the relationship between the key components in a typical Buchwald-Hartwig amination reaction.

Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., Bromopyridine) Product Aminopyridine Product ArylHalide->Product Amine Amine Amine->Product Base Base (e.g., NaOtBu) Base->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Key components in a Pd-catalyzed amination reaction.

References

Validation & Comparative

A Comparative Analysis of (4-Aminopyridin-2-yl)methanol and 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminopyridine is a well-established potassium channel blocker used in the management of several neurological conditions, most notably to improve walking in patients with multiple sclerosis.[1] Its mechanism of action involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and enhanced neurotransmitter release.[2] In the continuous search for novel therapeutics with improved efficacy and safety profiles, various derivatives of 4-aminopyridine have been synthesized and investigated. One such derivative is (4-Aminopyridin-2-yl)methanol. This guide aims to provide a comparative overview of these two molecules.

However, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data for this compound. While extensive research has been conducted on 4-aminopyridine and some of its other isomers, such as 4-aminopyridine-3-methanol, there is a notable absence of published studies detailing the biological activity, pharmacological properties, and direct experimental comparisons of this compound with 4-aminopyridine.

This guide will therefore summarize the well-documented properties and actions of 4-aminopyridine and highlight the areas where data for this compound is currently lacking, pointing towards opportunities for future research.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of the two compounds.

PropertyThis compound4-Aminopyridine
Molecular Formula C₆H₈N₂OC₅H₆N₂
Molecular Weight 124.14 g/mol 94.11 g/mol [3]
Structure
CAS Number 105250-17-7[4]504-24-5[1]

Pharmacological Profile

4-Aminopyridine

4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[5] Its primary therapeutic effect in conditions like multiple sclerosis is attributed to the blockade of exposed potassium channels in demyelinated axons. This action prolongs the action potential, allowing for more effective conduction of nerve impulses.[2]

Mechanism of Action of 4-Aminopyridine:

cluster_0 Demyelinated Axon cluster_1 Effect of 4-Aminopyridine Demyelination Demyelination K_Channel_Exposure K+ Channel Exposure Demyelination->K_Channel_Exposure leads to K_Efflux Increased K+ Efflux K_Channel_Exposure->K_Efflux results in Conduction_Block Action Potential Conduction Block K_Efflux->Conduction_Block causes K_Channel_Blockade K+ Channel Blockade 4AP 4-Aminopyridine 4AP->K_Channel_Blockade induces Prolonged_AP Prolonged Action Potential K_Channel_Blockade->Prolonged_AP leads to Restored_Conduction Restored Axonal Conduction Prolonged_AP->Restored_Conduction results in

Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.

This compound

Currently, there is no publicly available experimental data to define the pharmacological profile of this compound. It is hypothesized that the addition of a methanol group at the 2-position of the pyridine ring could alter its binding affinity, selectivity for different potassium channel subtypes, and its pharmacokinetic properties compared to 4-aminopyridine. However, without experimental evidence, this remains speculative.

Comparative Experimental Data: A Research Opportunity

The lack of data for this compound presents a clear opportunity for further research. To draw a meaningful comparison with 4-aminopyridine, the following experimental investigations would be crucial:

In Vitro Electrophysiology
  • Potassium Channel Blocking Potency: Whole-cell patch-clamp studies on various cloned Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4, Kv7.4) expressed in cell lines (e.g., CHO, HEK293) would be essential to determine the IC₅₀ values of this compound.[5][6] A direct comparison with the IC₅₀ values of 4-aminopyridine under the same experimental conditions would reveal differences in potency and selectivity.

Experimental Workflow for In Vitro Electrophysiology:

Cell_Culture Culture cells expressing target K+ channel Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Apply_Compound Apply varying concentrations of This compound or 4-Aminopyridine Patch_Clamp->Apply_Compound Measure_Current Measure K+ current inhibition Apply_Compound->Measure_Current Calculate_IC50 Calculate IC50 values Measure_Current->Calculate_IC50 Compare_Potency Compare potency and selectivity Calculate_IC50->Compare_Potency

Caption: Workflow for comparing potassium channel blocking activity.

Ex Vivo Studies on Axonal Conduction
  • Restoration of Action Potential Conduction: Utilizing isolated spinal cord white matter strips from animal models of demyelination (e.g., experimental autoimmune encephalomyelitis - EAE) would allow for the assessment of the compound's ability to restore compound action potentials.[7] Comparing the effective concentrations of this compound and 4-aminopyridine in this model would provide insights into their potential therapeutic efficacy.

Conclusion

While 4-aminopyridine is a well-characterized potassium channel blocker with established clinical use, this compound remains an uncharacterized derivative. The addition of the methanol group at the 2-position presents the possibility of altered pharmacological properties, which could potentially lead to improved therapeutic characteristics. However, the current lack of published experimental data on this compound makes a direct and objective comparison impossible at this time. The scientific community is encouraged to undertake the necessary in vitro and ex vivo studies to elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

Validating the Neuroprotective Effects of (4-Aminopyridin-2-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a notable absence of studies specifically investigating the neuroprotective effects of (4-Aminopyridin-2-yl)methanol. While this compound is commercially available and its chemical synthesis is documented, there is no publicly accessible experimental data to validate its potential efficacy in protecting neurons from damage or degeneration.

This guide, therefore, shifts its focus to the broader class of aminopyridines, specifically the well-researched parent compound 4-Aminopyridine (4-AP) and its derivatives, for which neuroprotective data exists. We will compare the known mechanisms and experimental outcomes of these compounds against established neuroprotective agents, providing a framework for understanding the potential therapeutic landscape of this chemical class. This comparative analysis will serve as a valuable resource for researchers and drug development professionals interested in the neuroprotective potential of aminopyridine-based molecules.

Comparison with Established Neuroprotective Agents

To provide context for the potential neuroprotective role of aminopyridine derivatives, it is essential to compare their mechanisms with those of established neuroprotective drugs such as Riluzole and Edaravone.

Feature4-Aminopyridine (and derivatives)RiluzoleEdaravone
Primary Mechanism of Action Blockade of voltage-gated potassium (Kv) channelsInhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive NMDA receptor antagonism.[1][2][3] Additionally, it directly inhibits Protein Kinase C (PKC).[4]Potent free radical scavenger, inhibiting lipid peroxidation and reducing reactive oxygen species (ROS).[5][6][7]
Key Signaling Pathways Modulation of neuronal excitability, potential influence on NMDA receptor-mediated pathways and NFAT pathway.[8]Attenuation of glutamatergic excitotoxicity.[1][2][3]Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and upregulation of antioxidant enzymes.[7][9]
Therapeutic Applications Symptomatic treatment of multiple sclerosis (prolonged-release formulation).[10]Treatment of amyotrophic lateral sclerosis (ALS).[1][2]Treatment of acute ischemic stroke and ALS.[5][6][11]

Experimental Evidence for Neuroprotection by 4-Aminopyridine Derivatives

While data on this compound is absent, studies on 4-AP and its derivative 4-aminopyridine-3-methanol provide insights into their potential neuroprotective activities.

In Vitro Studies:
  • 4-Aminopyridine (4-AP): In vitro models have demonstrated that 4-AP can offer neuroprotection against various insults. For instance, it has shown protective effects against excitotoxicity.[6] However, it's crucial to note that at higher concentrations, 4-AP can induce cell death.[5] The neuroprotective or neurotoxic effects appear to be concentration-dependent and may be mediated by the regulation of Kv4.3 potassium channels and GABAergic transmission.[5]

In Vivo Studies:
  • 4-Aminopyridine (4-AP): Preclinical in vivo studies have shown that 4-AP can promote recovery and remyelination in nerve crush models. In a mouse model of Parkinson's disease, 4-AP inhibited dopaminergic neuronal loss and attenuated motor deficits by decreasing oxidative stress and apoptosis.[12] Furthermore, in models of experimental optic neuritis, 4-AP demonstrated an ability to prevent neuroaxonal loss.[13]

  • 4-Aminopyridine-3-Methanol: This derivative has been shown to be a potent potassium channel blocker that can restore axonal conduction in animal models of multiple sclerosis and spinal cord injury. It is reported to be approximately ten times more potent than 4-AP in restoring axonal conduction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols based on the available literature for assessing the neuroprotective effects of aminopyridine derivatives.

Cuprizone-Induced Demyelination Model

This model is used to study the effects of compounds on demyelination and remyelination.

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks to induce demyelination, particularly in the corpus callosum.

  • Treatment: The test compound (e.g., 4-AP derivatives) is administered daily via intraperitoneal injection or oral gavage. A control group receives the vehicle.

  • Behavioral Assessment: Motor coordination and balance can be assessed using a rotarod test. Cognitive function can be evaluated using the passive avoidance test.[4]

  • Histological Analysis: After the treatment period, animals are euthanized, and brain tissue is collected. Immunohistochemistry is performed on brain sections using antibodies against myelin basic protein (MBP) to assess the degree of demyelination and against oligodendrocyte markers (e.g., Olig2, APC) to quantify oligodendrocyte numbers.[4]

MPTP-Induced Parkinson's Disease Model

This model is used to investigate neuroprotection of dopaminergic neurons.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Neurotoxicity: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the degeneration of dopaminergic neurons in the substantia nigra.

  • Treatment: The test compound (e.g., 4-AP) is administered prior to or concurrently with MPTP.

  • Behavioral Analysis: Motor function is assessed using tests such as the open field test and rotarod test.[12]

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Markers for oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., Bcl-2, Caspase-3) are also assessed.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action.

cluster_Neuroprotective_Agents Neuroprotective Agents cluster_Mechanisms Primary Mechanisms cluster_Downstream_Effects Downstream Effects 4-AP 4-AP Kv_Channels Voltage-gated K+ Channels 4-AP->Kv_Channels Blocks Riluzole Riluzole Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits Na_Channels Voltage-gated Na+ Channels Riluzole->Na_Channels Blocks Edaravone Edaravone Free_Radicals Free Radicals (ROS/RNS) Edaravone->Free_Radicals Scavenges Neuronal_Excitability ↓ Neuronal Hyperexcitability Kv_Channels->Neuronal_Excitability Excitotoxicity ↓ Excitotoxicity Glutamate_Release->Excitotoxicity Na_Channels->Neuronal_Excitability Oxidative_Stress ↓ Oxidative Stress Free_Radicals->Oxidative_Stress Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Excitotoxicity->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Comparative Mechanisms of Neuroprotective Agents.

cluster_Workflow In Vivo Neuroprotection Assay Workflow Animal_Model Select Animal Model (e.g., Cuprizone, MPTP) Induce_Pathology Induce Neuropathology Animal_Model->Induce_Pathology Treatment_Groups Administer Test Compound (e.g., 4-AP derivative) & Vehicle Induce_Pathology->Treatment_Groups Behavioral_Tests Conduct Behavioral Assessments (e.g., Rotarod, Open Field) Treatment_Groups->Behavioral_Tests Tissue_Collection Euthanize and Collect Brain Tissue Behavioral_Tests->Tissue_Collection Analysis Histological & Neurochemical Analysis (e.g., IHC, HPLC) Tissue_Collection->Analysis Data_Interpretation Interpret Data & Assess Neuroprotection Analysis->Data_Interpretation

Caption: Experimental Workflow for In Vivo Neuroprotection Studies.

References

A Comparative Analysis of 4-Aminopyridine Analogs for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-aminopyridine (4-AP) and its analogs, focusing on their performance as potassium channel blockers and their potential therapeutic applications in neurological disorders. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Introduction

4-Aminopyridine (4-AP), also known as dalfampridine, is a well-established voltage-gated potassium (Kv) channel blocker. Its primary mechanism of action involves the blockade of Kv channels, leading to a prolongation of the action potential duration, which in turn enhances neurotransmitter release at synapses.[1][2] This property has led to its clinical use for improving walking in patients with multiple sclerosis (MS).[3][4] A variety of 4-AP analogs have been synthesized and investigated to enhance efficacy, selectivity, and reduce side effects. This guide offers a comparative overview of several key analogs.

Mechanism of Action: Potassium Channel Blockade

The principal mechanism of action for 4-AP and its analogs is the blockade of voltage-gated potassium channels, particularly those of the Kv1 family (e.g., Kv1.1, Kv1.2, Kv1.4).[5][6] In demyelinated axons, an increased exposure of these channels leads to excessive potassium efflux, which can impair the propagation of action potentials. By blocking these channels, 4-AP and its derivatives can restore, to some extent, nerve impulse conduction.[7] The uncharged form of 4-AP is thought to cross the cell membrane, with the cationic form acting on the intracellular side of the Kv channel.[8]

Quantitative Comparison of 4-AP and its Analogs

The following tables summarize the in vitro and in vivo efficacy of 4-aminopyridine and several of its analogs. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Efficacy of 4-Aminopyridine and Analogs on Potassium Channels

CompoundTarget ChannelIC50 (μM)Cell Type/SystemReference
4-Aminopyridine (4-AP) Kv1.1242Human Embryonic Kidney (HEK) cells[5][9]
Kv1.2399Human Embryonic Kidney (HEK) cells[5][9]
Kv1.4399Human Embryonic Kidney (HEK) cells[5][9]
Shaker K+ channel199 (at pH 7.4)Xenopus oocytes[6]
3-Hydroxy-4-aminopyridine Kv1.17886Human Embryonic Kidney (HEK) cells[5][9]
Kv1.223652Human Embryonic Kidney (HEK) cells[5][9]
Kv1.423191Human Embryonic Kidney (HEK) cells[5][9]
3-Fluoro-4-aminopyridine (3F4AP) Shaker K+ channel160 (at pH 7.4)Xenopus oocytes[6]
3-Methyl-4-aminopyridine (3Me4AP) Shaker K+ channel39 (at pH 7.4)Xenopus oocytes[6]
3-Methoxy-4-aminopyridine (3MeO4AP) Shaker K+ channel355 (at pH 7.4)Xenopus oocytes[6]
3-Trifluoromethyl-4-aminopyridine (3CF34AP) Shaker K+ channel690 (at pH 7.4)Xenopus oocytes[6]
2-Trifluoromethyl-4-aminopyridine (2CF34AP) Shaker K+ channel11903 (at pH 7.4)Xenopus oocytes[6]

Table 2: In Vivo Efficacy of 4-Aminopyridine Analogs

CompoundAnimal ModelDosageEffectReference
4-Aminopyridine (4-AP) Anesthetized Rats450 µg/kgReversal of neuromuscular blockade[10]
2,4-Diaminopyridine (2,4-DAP) Anesthetized Rats140 µg/kgReversal of neuromuscular blockade[10]
3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (LF-14) Anesthetized Rats100 µg/kgReversal of neuromuscular blockade[10]

Side Effect Profiles

A critical aspect of drug development is the assessment of side effects. The table below compares the known side effects of the two most clinically relevant aminopyridines.

Table 3: Comparative Side Effect Profiles

CompoundCommon Side EffectsSerious Adverse EventsReference
4-Aminopyridine (Dalfampridine) Urinary tract infection, insomnia, dizziness, headache, nausea, asthenia, back pain, balance disorder, paresthesia, nasopharyngitis, constipation, dyspepsia, pharyngolaryngeal pain.Seizures (risk increases with dose), anaphylaxis.[1][4][11]
3,4-Diaminopyridine (Amifampridine) Paresthesias (especially around the mouth and extremities), gastrointestinal symptoms (e.g., nausea, stomachache), dizziness, increased sweating, cold extremities.Seizures (rare), potential for QT interval prolongation.[3][12]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of 4-AP analogs on ion channel function.

Objective: To measure the inhibitory effect of 4-aminopyridine analogs on voltage-gated potassium currents.

Materials:

  • Cells: HEK293 cells stably expressing the target Kv channel (e.g., Kv1.1, Kv1.2) or Xenopus oocytes injected with cRNA of the target channel.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The solution should be bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.4.[13]

  • Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. The pH should be adjusted to 7.3 with KOH.[13]

  • Test Compounds: Stock solutions of 4-aminopyridine and its analogs dissolved in an appropriate solvent (e.g., water or DMSO).

Procedure:

  • Cell Preparation: Culture HEK293 cells or prepare Xenopus oocytes according to standard laboratory protocols.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip with cells onto the recording chamber of an inverted microscope and perfuse with aCSF.

    • Approach a target cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with aCSF containing the test compound at various concentrations.

  • Data Analysis: Measure the peak potassium current amplitude at each voltage step before and after drug application. Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.[6]

In Vivo Assessment of Motor Coordination (Rotarod Test)

Objective: To evaluate the effect of 4-aminopyridine analogs on motor coordination and balance in a rodent model.

Materials:

  • Animals: Adult mice (e.g., C57BL/6).

  • Apparatus: An accelerating rotarod apparatus.

  • Test Compounds: Solutions of 4-aminopyridine and its analogs for administration (e.g., oral gavage or intraperitoneal injection).

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training (Optional but Recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for one or two days prior to testing to familiarize them with the apparatus.

  • Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Record the latency to fall from the rotating rod. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.

    • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the average latency to fall between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizing Pathways and Workflows

Signaling Pathways

The primary signaling pathway affected by 4-aminopyridine and its analogs is the regulation of neuronal excitability through the blockade of voltage-gated potassium channels. However, emerging evidence suggests potential alternative or downstream signaling effects, including the modulation of intracellular calcium levels.

Signaling_Pathway cluster_0 Primary Mechanism cluster_1 Potential Alternative Pathway AP 4-Aminopyridine Analog Kv Voltage-Gated K+ Channel (Kv1.x) AP->Kv Blockade Repol Decreased K+ Efflux (Delayed Repolarization) AP_duration Prolonged Action Potential Duration Repol->AP_duration Ca_channel Voltage-Gated Ca2+ Channel AP_duration->Ca_channel Prolonged Opening Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx NT_release Enhanced Neurotransmitter Release Ca_influx->NT_release Synaptic_transmission Improved Synaptic Transmission NT_release->Synaptic_transmission AP2 4-Aminopyridine Analog Ca_stores Intracellular Ca2+ Stores (ER/SR) AP2->Ca_stores Mobilization? Ca_cytosol Increased Cytosolic Ca2+ Ca_stores->Ca_cytosol Calcineurin Calcineurin Ca_cytosol->Calcineurin Activation NFAT_p NFAT (phosphorylated) - Cytoplasm - NFAT NFAT (dephosphorylated) - Nucleus - NFAT_p->NFAT Translocation Gene_expression Altered Gene Expression NFAT->Gene_expression

Caption: Primary and potential alternative signaling pathways of 4-aminopyridine analogs.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Patch_Clamp_Workflow start Start cell_prep Prepare Cells (HEK293 or Oocytes) start->cell_prep pipette_prep Fabricate Patch Pipettes start->pipette_prep recording_setup Set up Recording Chamber cell_prep->recording_setup pipette_prep->recording_setup giga_seal Form Gigaohm Seal recording_setup->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline K+ Currents whole_cell->baseline drug_app Apply 4-AP Analog baseline->drug_app record_drug Record K+ Currents with Drug drug_app->record_drug analysis Analyze Data (Calculate IC50) record_drug->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp experiments.

Rotarod_Workflow start Start acclimate Acclimate Mice start->acclimate training Train Mice on Rotarod (Optional) acclimate->training drug_admin Administer 4-AP Analog or Vehicle training->drug_admin place_on_rotarod Place Mouse on Accelerating Rotarod drug_admin->place_on_rotarod record_latency Record Latency to Fall place_on_rotarod->record_latency repeat_trials Repeat for Multiple Trials record_latency->repeat_trials repeat_trials->place_on_rotarod Inter-trial Interval analyze Analyze Data (Compare Latencies) repeat_trials->analyze end End analyze->end

Caption: Workflow for the in vivo rotarod test.

Conclusion

4-Aminopyridine and its analogs represent a valuable class of compounds for studying neuronal function and for the potential treatment of neurological disorders characterized by impaired nerve conduction. The choice of a specific analog for research will depend on the desired potency, selectivity, and pharmacokinetic properties. For instance, 3-methyl-4-aminopyridine exhibits greater potency than 4-AP in vitro, making it a candidate for studies requiring a stronger potassium channel blockade.[6] Conversely, analogs with lower potency or different physicochemical properties may be useful for dissecting structure-activity relationships. While 4-AP and 3,4-DAP are the most extensively studied in clinical settings, further preclinical investigation of other analogs is warranted to identify compounds with improved therapeutic indices. Researchers should carefully consider the data presented in this guide to make an informed decision for their specific experimental needs.

References

Navigating Ion Channel Cross-Reactivity: A Comparative Guide for (4-Aminopyridin-2-yl)methanol and its Parent Compound, 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of 4-aminopyridine (4-AP), the parent compound of (4-Aminopyridin-2-yl)methanol, with various ion channels. While specific experimental data for this compound is not currently available in the public domain, the data presented for 4-aminopyridine serves as a crucial reference point for predicting the potential interactions of its derivatives.

4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels and is clinically used to improve walking in patients with multiple sclerosis.[1] Its mechanism of action involves the blockade of potassium channels on demyelinated axons, which enhances nerve impulse conduction. However, its therapeutic utility is accompanied by a complex pharmacological profile, including interactions with other ion channels that are critical to understand during drug development.

Comparative Analysis of Ion Channel Inhibition

The following table summarizes the inhibitory potency (IC50) of 4-aminopyridine across a range of ion channels, as determined by electrophysiological studies. This data provides a quantitative comparison of its activity and highlights its degree of selectivity.

Ion Channel FamilySubtypeIC50 (µM)Cell Line/SystemNotes
Voltage-Gated Potassium (Kv) Channels Kv1.1147 - 290CHO Cells, Mouse-
Kv1.2230 - 399CHO Cells-
Kv1.3195--
Kv1.413 - 399CHO CellsWide range of reported values.
Kv3.129--
Kv3.2100--
Kv7.4Enhances at low µM, Inhibits at >1 mMHEK CellsBiphasic effect.
Lysosomal Cation Channels TMEM175~35Enlarged LysosomesAlso inhibits proton flux with an IC50 of ~55 µM.[1]
Acid-Sensing Ion Channels (ASICs) ASIC1aStrong InhibitionNeuronal CellsSpecific IC50 not provided, but noted as a potent inhibitor.
Voltage-Gated Sodium (Nav) Channels General1000 - 5000 (1-5 mM)Rat Cerebellar Granule CellsInhibition observed at high concentrations.
Voltage-Gated Calcium (Cav) Channels L-type (Cav1.2 with Cavβ3)Potentiation at µM concentrationsHEK293 CellsPotentiates rather than inhibits.
N-typePotentiation at >1000 µM (>1 mM)HEK293 CellsPotentiates at high concentrations.
P/Q-typeLittle to no effectHEK293 CellsLargely insensitive.

Signaling Pathways and Experimental Workflow

To visually represent the process of assessing ion channel cross-reactivity, the following diagrams illustrate a typical experimental workflow and the signaling pathway affected by 4-aminopyridine.

G cluster_workflow Ion Channel Cross-Reactivity Screening Workflow A Primary Target Assay (e.g., Kv1.1/Kv1.2) B Secondary Screening: Broad Ion Channel Panel (e.g., other Kv, Nav, Cav channels) A->B Hit Confirmation C Tertiary Screening: Other Channel Families (e.g., TMEM175, ASICs) B->C Broad Profiling D Concentration-Response Curves (IC50/EC50 Determination) C->D Quantitative Analysis E Mechanism of Action Studies (State-dependence, etc.) D->E In-depth Characterization F Selectivity Profile & Risk Assessment E->F Data Integration G cluster_pathway Simplified Signaling Pathway of 4-Aminopyridine Action four_ap This compound (Predicted action based on 4-AP) kv_channel Voltage-Gated Potassium (Kv) Channels four_ap->kv_channel Blocks repolarization Membrane Repolarization kv_channel->repolarization Mediates action_potential Action Potential Duration kv_channel->action_potential Prolongs (via blockade) repolarization->action_potential Shortens ca_influx Ca2+ Influx via Voltage-Gated Ca2+ Channels action_potential->ca_influx Increases neurotransmitter Neurotransmitter Release ca_influx->neurotransmitter Triggers

References

(4-Aminopyridin-2-yl)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of chemical scaffolds is a critical step. This guide provides a comparative analysis of (4-Aminopyridin-2-yl)methanol, a pyridine derivative with potential applications in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this guide leverages information on its parent compound, 4-aminopyridine, and its structural isomer, (4-Aminopyridin-3-yl)methanol, to provide a comprehensive overview of its potential properties and applications.

Physicochemical Properties: A Comparative Overview

A clear understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound and its comparators.

PropertyThis compound4-Aminopyridine(2-Aminopyridin-4-yl)methanol(4-Aminopyridin-3-yl)methanol
CAS Number 100114-58-7[1]504-24-5[2]105250-17-7[3]138116-34-4[4]
Molecular Formula C6H8N2O[1]C5H6N2[2]C6H8N2O[3]C6H8N2O[4]
Molecular Weight 124.14 g/mol [1]94.11 g/mol 124.14 g/mol [3]124.14 g/mol [4]
Melting Point 114-115 °C[1]155-158 °CNot availableNot available
Boiling Point 271.7 °C at 760 mmHg[1]273 °CNot availableNot available
LogP 0.5779[5]-0.13-0.7[3]-0.2[4]

Synthesis and Chemical Reactivity

Hypothetical Synthesis Workflow:

cluster_0 Synthesis of this compound start 4-Amino-2-pyridinecarboxylic acid intermediate Esterification (e.g., SOCl2, Methanol) start->intermediate ester Methyl 4-amino-2-pyridinecarboxylate intermediate->ester reduction Reduction (e.g., LiAlH4, THF) ester->reduction product This compound reduction->product

A potential synthetic route to this compound.

Potential Biological Activity: Potassium Channel Blockade

The parent compound, 4-aminopyridine, is a well-characterized potassium channel blocker used in the treatment of multiple sclerosis to improve walking.[2][6][7] This activity is attributed to its ability to block voltage-gated potassium channels, thereby prolonging the action potential and enhancing neurotransmitter release. Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activity.

Signaling Pathway of Potassium Channel Blockade:

cluster_0 Mechanism of Action of Potassium Channel Blockers compound This compound (Hypothesized) k_channel Voltage-gated K+ Channel compound->k_channel Blocks repolarization Repolarization k_channel->repolarization Mediates ap Action Potential repolarization->ap Terminates ca_channel Voltage-gated Ca2+ Channel ap->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows nt_release Neurotransmitter Release ca_influx->nt_release Triggers

Hypothesized signaling pathway for this compound.

Proposed Experimental Protocol for Evaluation

To investigate the potential of this compound as a potassium channel blocker, a series of in vitro and ex vivo experiments can be conducted. The following protocol outlines a standard approach for such an evaluation.

Experimental Workflow for Assessing Potassium Channel Blockade:

cluster_0 Experimental Workflow start Cell Line Selection (e.g., HEK293 expressing Kv1.1) patch_clamp Whole-Cell Patch Clamp start->patch_clamp dose_response Dose-Response Curve Generation patch_clamp->dose_response ic50 IC50 Determination dose_response->ic50 ex_vivo Ex Vivo Tissue Preparation (e.g., spinal cord slices) cap Compound Action Potential Recording ex_vivo->cap conduction Assessment of Axonal Conduction cap->conduction

Workflow for evaluating potassium channel blocking activity.
Detailed Methodologies:

1. Whole-Cell Patch Clamp Electrophysiology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired voltage-gated potassium channel subtype (e.g., Kv1.1) are cultured under standard conditions.

  • Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.

  • Data Acquisition: Potassium currents are elicited by depolarizing voltage steps. The effect of this compound is assessed by perfusing the cells with increasing concentrations of the compound.

2. Ex Vivo Compound Action Potential (CAP) Recording:

  • Tissue Preparation: Spinal cords are isolated from adult mice and sectioned into 1 mm thick slices. Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed at one end of the dorsal column, and a recording electrode is placed at the other end.

  • Data Acquisition: CAPs are evoked by electrical stimulation. The baseline CAP is recorded, followed by the application of this compound to the perfusing aCSF. Changes in the amplitude and latency of the CAP are measured.

Comparison with Alternatives

The primary alternative and benchmark for this compound is its parent compound, 4-aminopyridine. The addition of the methanol group at the 2-position may alter its properties in several ways:

  • Solubility and Permeability: The hydroxyl group may increase hydrophilicity, potentially affecting its ability to cross the blood-brain barrier.

  • Selectivity: The substituent may introduce steric hindrance, potentially altering its binding affinity and selectivity for different potassium channel subtypes.

  • Metabolism: The methanol group provides a site for metabolic modification, which could influence its pharmacokinetic profile.

A related compound, 4-Aminopyridine-3-Methanol, has been shown to restore impulse conduction in an animal model of multiple sclerosis, suggesting that the addition of a methanol group to the 4-aminopyridine scaffold is compatible with potassium channel blocking activity.[8]

Conclusion

This compound represents an intriguing scaffold for the development of novel therapeutics, particularly those targeting potassium channels. While direct experimental data on its efficacy and reproducibility are currently lacking, comparisons with its parent compound and structural isomers suggest it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate its biological activity and potential as a drug lead. Further studies are warranted to fully characterize its pharmacological profile and assess its therapeutic potential.

References

Statistical Analysis of (4-Aminopyridin-2-yl)methanol Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for direct biological studies and comparative data on (4-Aminopyridin-2-yl)methanol have yielded limited specific results. The available information primarily consists of chemical properties and its use as a synthetic intermediate. Consequently, a detailed statistical comparison with experimental data, as initially requested, cannot be fully compiled at this time due to a lack of published research focused on the specific biological activities of this compound.

While a comprehensive comparative analysis is not feasible, this guide presents the available information on this compound and provides a comparative context with the well-studied, structurally related compound, 4-Aminopyridine, and its derivative, 4-Aminopyridine-3-Methanol. This comparison is based on the known mechanisms and applications of these related compounds in neuroscience, particularly in the context of potassium channel blockade.

Overview of this compound and Comparators

CompoundChemical StructureKey Characteristics
This compound Limited biological data available. Primarily documented as a chemical intermediate in synthesis.
4-Aminopyridine (4-AP) Well-characterized potassium channel blocker. Used to treat symptoms of multiple sclerosis. Known for a narrow therapeutic range and potential side effects.
4-Aminopyridine-3-Methanol A derivative of 4-AP developed as a potentially safer alternative. Also a potassium channel blocker.

Comparative Context: Mechanism of Action

The primary mechanism of action for 4-Aminopyridine and its derivatives is the blockade of voltage-gated potassium (K+) channels in neurons. In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes these potassium channels, leading to an excessive outflow of potassium ions during an action potential. This leakage of positive charge weakens the nerve impulse, potentially causing it to fail before reaching the nerve terminal.

By blocking these exposed potassium channels, aminopyridines prolong the duration of the action potential, allowing for more calcium influx at the nerve terminal and subsequently enhancing the release of neurotransmitters. This action can help to restore nerve impulse conduction in demyelinated axons.

cluster_0 Normal Axon cluster_1 Demyelinated Axon cluster_2 Treatment with Aminopyridine Derivative Myelin Sheath Myelin Sheath Node of Ranvier Node of Ranvier Myelin Sheath->Node of Ranvier Action Potential Propagation Nerve Terminal Nerve Terminal Node of Ranvier->Nerve Terminal Successful Conduction Exposed K+ Channels Exposed K+ Channels Conduction Failure Conduction Failure Exposed K+ Channels->Conduction Failure Restored Conduction Restored Conduction Exposed K+ Channels->Restored Conduction Demyelinated Region Demyelinated Region Demyelinated Region->Exposed K+ Channels K+ Efflux Aminopyridine Aminopyridine Aminopyridine->Exposed K+ Channels Blocks K+ Channels

Figure 1: Simplified signaling pathway illustrating the effect of aminopyridine derivatives on nerve conduction in demyelinated axons.

Experimental Protocols: A General Framework

While specific experimental data for this compound is unavailable, the following outlines a general experimental workflow that would be necessary to assess its potential efficacy and compare it to other aminopyridine derivatives.

Start Start In Vitro Assay In Vitro Assay Start->In Vitro Assay Potassium Channel Binding Assay Electrophysiology Electrophysiology In Vitro Assay->Electrophysiology Assess effect on action potentials in isolated neurons In Vivo Model In Vivo Model Electrophysiology->In Vivo Model Administer to animal model of demyelinating disease Data Analysis Data Analysis In Vivo Model->Data Analysis Measure functional outcomes (e.g., motor function) Comparison Comparison Data Analysis->Comparison Compare efficacy and toxicity to 4-AP and other derivatives End End Comparison->End

Figure 2: A logical workflow for the preclinical evaluation of a novel aminopyridine derivative.

Conclusion and Future Directions

Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound. To enable a comprehensive statistical analysis and comparison, future research should focus on:

  • In vitro studies: To determine the binding affinity and selectivity of this compound for various potassium channel subtypes.

  • Electrophysiological studies: To quantify the effect of the compound on neuronal action potentials in both healthy and demyelinated nerve preparations.

  • In vivo studies: To assess the efficacy of this compound in animal models of neurological disorders and to determine its pharmacokinetic and toxicological profile.

Without such foundational experimental data, any claims about the performance of this compound relative to other aminopyridines would be purely speculative. Researchers in the field of neuropharmacology and drug development are encouraged to investigate the potential of this and other novel aminopyridine derivatives.

Efficacy of (4-Aminopyridin-2-yl)methanol and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of aminopyridine-based potassium channel blockers. While direct peer-reviewed efficacy data for (4-Aminopyridin-2-yl)methanol is not currently available, this document focuses on the well-established efficacy of the parent compound, 4-Aminopyridine (4-AP), and its promising derivative, 4-Aminopyridine-3-methanol (4-AP-3-MeOH), providing a framework for understanding the potential of this class of compounds.

Introduction to Aminopyridines as Potassium Channel Blockers

Aminopyridines are a class of drugs that act as potassium channel blockers.[1] In neurological conditions characterized by demyelination, such as multiple sclerosis (MS), the loss of the myelin sheath exposes voltage-gated potassium channels on the axons.[1][2] This leads to an increased potassium ion efflux during action potentials, which can impair nerve impulse conduction and contribute to neurological deficits.[3] By blocking these channels, aminopyridine derivatives can prolong the action potential duration, enhance neurotransmitter release, and thereby restore axonal conduction.[3]

The most well-studied compound in this class is 4-Aminopyridine (also known as fampridine or dalfampridine), which is approved for the symptomatic treatment of walking disability in patients with multiple sclerosis.[4] However, its use can be limited by a narrow therapeutic range and potential side effects.[2][5] This has prompted research into derivatives with improved efficacy and safety profiles.

Comparative Efficacy of 4-Aminopyridine and 4-Aminopyridine-3-methanol

Recent preclinical studies have investigated 4-Aminopyridine-3-methanol (4-AP-3-MeOH) as a potentially more potent and safer alternative to 4-AP. The following tables summarize the key comparative efficacy data from these studies.

In Vitro Efficacy Comparison
CompoundLowest Effective Concentration (Axonal Conduction Restoration)Relative Potency vs. 4-APReference
4-Aminopyridine (4-AP) 0.1 µM - 1 µM1x[6]
4-Aminopyridine-3-methanol (4-AP-3-MeOH) 0.01 µM - 0.1 µM~10x more potent[6][7]
Ex Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
Compound (at 100 µM)Baseline Compound Action Potential (CAP) Amplitude (mV)Post-treatment CAP Amplitude (mV)Percentage Increase in CAP AmplitudeReference
4-Aminopyridine-3-methanol (4-AP-3-MeOH) 0.11 ± 0.010.17 ± 0.0255%[6]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels in demyelinated axons. The following diagram illustrates this signaling pathway.

Mechanism of Action of Aminopyridine Derivatives cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination Exposed_Kv_Channels Exposed Voltage-Gated Potassium (Kv) Channels Demyelination->Exposed_Kv_Channels K_Efflux Increased K+ Efflux Exposed_Kv_Channels->K_Efflux Blockade Blockade of Kv Channels Exposed_Kv_Channels->Blockade Inhibition Conduction_Block Action Potential Conduction Failure K_Efflux->Conduction_Block Aminopyridine This compound Analogs (e.g., 4-AP, 4-AP-3-MeOH) Aminopyridine->Blockade Prolonged_AP Prolonged Action Potential Duration Blockade->Prolonged_AP Restored_Conduction Restoration of Axonal Conduction Prolonged_AP->Restored_Conduction Experimental Workflow for Ex Vivo Efficacy Testing Animal_Model Induce Experimental Autoimmune Encephalomyelitis (EAE) in Mice Spinal_Cord_Extraction Isolate Spinal Cord Animal_Model->Spinal_Cord_Extraction White_Matter_Dissection Dissect Ventral White Matter Strips Spinal_Cord_Extraction->White_Matter_Dissection Recording_Chamber Mount Tissue in a Sucrose Gap Recording Chamber White_Matter_Dissection->Recording_Chamber Baseline_Recording Record Baseline Compound Action Potentials (CAPs) Recording_Chamber->Baseline_Recording Drug_Application Apply Test Compound (e.g., 4-AP-3-MeOH) Baseline_Recording->Drug_Application Post_Treatment_Recording Record Post-Treatment CAPs Drug_Application->Post_Treatment_Recording Washout Washout Compound Post_Treatment_Recording->Washout Final_Recording Record Post-Washout CAPs Washout->Final_Recording Data_Analysis Analyze Changes in CAP Amplitude Final_Recording->Data_Analysis

References

Comparative Stability Analysis: (4-Aminopyridin-2-yl)methanol and its Analogue 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the long-term stability of (4-Aminopyridin-2-yl)methanol and its structural analogue, 4-aminopyridine (4-AP). Due to the limited publicly available stability data for this compound, this document summarizes the established stability profile of 4-aminopyridine as a benchmark. Furthermore, it outlines a comprehensive, recommended protocol for a long-term stability study of this compound, incorporating forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical and materials science. Understanding its long-term stability is crucial for determining its shelf-life, storage conditions, and ensuring its quality, safety, and efficacy in any application. 4-Aminopyridine, a closely related molecule, has been studied for its therapeutic effects and its stability has been documented. The primary structural difference is the presence of a hydroxymethyl group at the 2-position of the pyridine ring in this compound, which may influence its stability profile compared to 4-aminopyridine.

Comparative Stability Data

Table 1: Summary of Long-Term Stability Data for 4-Aminopyridine Capsules

Storage ConditionDurationInitial ConcentrationRemaining Concentration (%)Reference
Refrigerated (4°C), protected from light6 months5 mg/capsule>98%
Room Temperature (22-24°C), protected from light6 months5 mg/capsule>98%
Elevated Temperature (37°C), protected from light1 month5 mg/capsule>98%
Room Temperature (20-25°C), protected from light365 days10 mg/capsule>94%[1][2]

Experimental Protocols

To ensure the generation of reliable and comparable stability data for this compound, a detailed experimental protocol is essential. The following proposed methodologies are based on established principles of stability testing and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Proposed Long-Term Stability Study Protocol for this compound
  • Objective: To evaluate the long-term stability of this compound under various storage conditions.

  • Materials:

    • This compound (solid form, purity ≥ 95%)

    • Appropriate primary and secondary packaging materials

    • Controlled environment stability chambers

  • Storage Conditions (based on ICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Intermediate: 0, 6, 9, and 12 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to quantify the parent compound and detect any degradation products.

  • Parameters to be Tested:

    • Appearance (visual inspection for color and physical state changes)

    • Assay of this compound

    • Identification and quantification of degradation products

    • Moisture content

Proposed Forced Degradation Study Protocol for this compound

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[3][4]

  • Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Stressed samples will be analyzed by a validated stability-indicating HPLC method. Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a comprehensive stability study of a pharmaceutical compound.

Stability_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Data Collection cluster_reporting 4. Reporting & Conclusion define_objectives Define Objectives select_batches Select Batches of Compound define_objectives->select_batches develop_protocol Develop Stability Protocol select_batches->develop_protocol place_samples Place Samples in Stability Chambers develop_protocol->place_samples pull_samples Pull Samples at Defined Timepoints place_samples->pull_samples perform_tests Perform Analytical Tests (HPLC, etc.) pull_samples->perform_tests record_data Record and Document Results perform_tests->record_data analyze_data Analyze Stability Data record_data->analyze_data determine_shelf_life Determine Shelf-Life/ Retest Period analyze_data->determine_shelf_life write_report Write Final Stability Report determine_shelf_life->write_report

Caption: General workflow for a long-term stability study.

Logical Relationship of Stability Study Components

This diagram illustrates the relationship between long-term stability studies, forced degradation studies, and the development of a stability-indicating analytical method.

Stability_Components cluster_studies Stability Studies cluster_method Analytical Method cluster_outcome Outcomes long_term Long-Term Stability sim Stability-Indicating Method (e.g., HPLC) long_term->sim is monitored by forced_degradation Forced Degradation forced_degradation->sim informs development of degradation_pathway Degradation Pathway Elucidation forced_degradation->degradation_pathway shelf_life Shelf-Life Determination sim->shelf_life storage_conditions Storage Condition Definition sim->storage_conditions shelf_life->storage_conditions

References

Safety Operating Guide

Proper Disposal of (4-Aminopyridin-2-yl)methanol: A Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (4-Aminopyridin-2-yl)methanol, a compound that, while not extensively documented on its own, shares structural similarities with the well-characterized and hazardous compound 4-Aminopyridine. The procedures outlined below are based on the established safety protocols for 4-Aminopyridine and should be followed diligently to mitigate risks.

This compound is classified as a hazardous substance, being fatal if swallowed, toxic in contact with skin or if inhaled, and causing severe skin burns and eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this chemical waste is managed in accordance with national and local regulations and never disposed of down the drain.[4]

Hazard Identification and Classification

The following table summarizes the key hazard information for compounds in the aminopyridine class, which should be considered applicable to this compound.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH300: Fatal if swallowed[1]Danger
Acute Toxicity, DermalH311: Toxic in contact with skinDanger
Acute Toxicity, InhalationH331: Toxic if inhaledDanger
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]Danger
Hazardous to the Aquatic Environment, Long-termH411: Toxic to aquatic life with long lasting effects[1]Warning

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[1][3]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect waste in its original container or a clearly labeled, compatible, and sealable hazardous waste container.

  • The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

2. Handling Spills:

  • In case of a spill, evacuate the area if necessary.

  • For small spills (<1 Liter), wear appropriate PPE, and cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Sweep up the absorbed material carefully to avoid generating dust and place it in a sealed, labeled hazardous waste container.[3]

  • For larger spills (>1 Liter), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

  • After cleanup, decontaminate the area with a suitable solvent.

3. Container Management:

  • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]

  • Store waste containers in a designated and locked-up area accessible only to authorized personnel.[1][3]

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[3][5]

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Never attempt to dispose of this chemical in the regular trash or by pouring it down the sink.[4]

5. Empty Container Disposal:

  • Empty containers that held this compound must be handled as hazardous waste.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

  • After thorough rinsing, the container can be disposed of according to institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect storage Store in a Designated, Well-Ventilated, Secure Area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs approved_disposal Dispose via Approved Waste Disposal Facility contact_ehs->approved_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.